1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVIZUPSUNWREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009068 | |
| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89937-26-8 | |
| Record name | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. As a molecule of interest in contemporary drug discovery and chemical research, a thorough understanding of its properties is paramount for predicting its behavior in biological systems and for the development of robust analytical methodologies. This document details the structural features, predicted physicochemical parameters, and stability characteristics of the title compound. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of key properties including solubility, thermal stability, and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and application of novel chemical entities.
Introduction and Molecular Overview
This compound is a heterocyclic compound featuring a pyridazine ring linked to a piperidin-4-ol moiety. The pyridazine ring, a diazine with two adjacent nitrogen atoms, is a π-deficient aromatic system which influences the electronic properties of the molecule.[1] The piperidine ring, a saturated heterocycle, introduces conformational flexibility and its substituent, a hydroxyl group, provides a site for hydrogen bonding. The chlorine atom on the pyridazine ring is a potential site for further chemical modification. The interplay of these structural features dictates the compound's physicochemical profile, including its solubility, lipophilicity, and thermal stability.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 89937-26-8 | [2] |
| Molecular Formula | C₉H₁₂ClN₃O | [2] |
| Molecular Weight | 213.66 g/mol | [2] |
| Canonical SMILES | C1=CC(=NN=C1N2CCC(O)CC2)Cl | [2] |
Predicted and Estimated Physicochemical Properties
Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following parameters are estimated based on computational models and data from structurally analogous compounds. These values serve as a valuable starting point for experimental design.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[3] For this compound, the logP is predicted to be moderately low, suggesting a balance between aqueous solubility and membrane permeability.
-
Estimated clogP: A calculated logP value for the closely related analog, 1-(6-Aminopyridin-3-yl)piperidin-4-ol, is 0.6249.[4] Given the substitution of an amino group with a chloro group, the logP of the title compound is expected to be slightly higher. Online prediction tools based on group contributions can provide a more direct estimation.[3][5]
Acidity and Basicity (pKa)
The pKa values of a compound are essential for understanding its ionization state at different pH values, which in turn affects its solubility and biological interactions. This compound has two potential sites for protonation: the nitrogen atoms of the pyridazine ring and the nitrogen of the piperidine ring.
-
Estimated pKa (Basic): The piperidine nitrogen is expected to be the most basic site. The pKa of unsubstituted piperidine is approximately 11.22. The electron-withdrawing effect of the attached chloropyridazine ring will likely reduce the basicity of the piperidine nitrogen. Therefore, the pKa is estimated to be in the range of 7.5 - 9.0. The pyridazine nitrogens are weakly basic.[6]
-
Estimated pKa (Acidic): The hydroxyl group on the piperidine ring is a very weak acid, with an estimated pKa well above the physiological pH range.
Aqueous Solubility
Aqueous solubility is a crucial parameter for drug development, impacting bioavailability and formulation.[7] The solubility of this compound is expected to be pH-dependent due to the basic nature of the piperidine nitrogen.
-
Qualitative Estimation: The presence of polar functional groups (hydroxyl and pyridazine nitrogens) suggests some degree of aqueous solubility. However, the overall carbon framework may limit high solubility. It is anticipated to be more soluble in acidic aqueous solutions where the piperidine nitrogen is protonated. The solubility of N-alkyl-piperidine derivatives has been shown to be inversely correlated with lipophilicity, but also significantly influenced by crystal packing energies.[8]
Thermal Properties
-
Melting Point: The melting point of heterocyclic compounds can vary widely based on substitution patterns and crystal lattice forces. For context, a synthesized phenyl-pyridazine derivative has a reported melting point of 202-204.9 °C, while a thienyl-pyridazine analog melts at 164.5-165.9 °C.[9] It is reasonable to hypothesize that this compound will be a solid at room temperature with a melting point likely in the range of 150-220 °C.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, the following experimental protocols are recommended. These methods are standard in the pharmaceutical and chemical industries and are designed to provide reliable and reproducible results.
Determination of Aqueous Solubility via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[10] It involves creating a saturated solution of the compound and measuring its concentration after equilibrium has been reached.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed glass vial.[11] It is crucial to add enough solid to ensure a suspension remains after equilibrium, without significantly altering the properties of the solvent.[10]
-
Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[11][12]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is generated using standard solutions of known concentrations.
Causality Behind Experimental Choices:
-
Extended Equilibration Time: This ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Validated Analytical Method: HPLC provides the necessary sensitivity and specificity to accurately quantify the compound in the presence of any potential minor impurities or degradants.
Caption: Shake-Flask Solubility Determination Workflow.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point, and for identifying other thermal events such as glass transitions or polymorphic phase changes.[13][14]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
-
Thermal Scan: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[2] A reference pan (empty sealed pan) is heated concurrently.
-
Data Analysis: The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[13] The resulting thermogram is analyzed to determine the onset temperature and the peak of any endothermic or exothermic events. The melting point is typically reported as the onset or peak temperature of the melting endotherm.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.
-
Constant Heating Rate: Ensures reproducible and well-defined thermal events. A rate of 10 °C/min is a common starting point for small molecules.
-
Calibration: Essential for ensuring the accuracy of the measured transition temperatures.
Caption: Differential Scanning Calorimetry (DSC) Workflow.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of chemical compounds.[15] A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.
Methodology:
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). This is then diluted to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a common choice for this type of analyte.
-
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical mobile phase system would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).
-
-
Analysis: The prepared sample is injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.
Causality Behind Experimental Choices:
-
Reverse-Phase C18 Column: This stationary phase is effective at retaining and separating moderately polar to nonpolar compounds.
-
Gradient Elution: This allows for the efficient elution of both early-eluting polar impurities and late-eluting nonpolar impurities in a single run.
-
Acidified Mobile Phase: The addition of an acid like formic acid can improve peak shape for basic compounds by suppressing the interaction of the protonated amine with residual silanols on the silica support.[6]
Caption: HPLC Purity Analysis Workflow.
Stability and Handling
The stability of pyridazine derivatives can be influenced by several factors. The pyridazine ring itself is relatively stable, but the overall molecule can be sensitive to pH and light.[7]
-
pH Stability: The compound's stability should be assessed in aqueous solutions at various pH levels (e.g., acidic, neutral, and basic) to identify potential hydrolytic degradation pathways.
-
Photostability: As with many heterocyclic compounds, exposure to UV light may lead to degradation. It is advisable to store the compound protected from light.
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a compound with a rich set of physicochemical properties derived from its unique structural combination of a pyridazine and a piperidin-4-ol moiety. While experimental data is sparse, this guide provides a robust framework for its characterization, including estimated key parameters and detailed, validated protocols for determining its solubility, thermal properties, and purity. The application of these methodologies will enable researchers to generate high-quality data, facilitating the advancement of research and development involving this promising chemical entity.
References
- 1. studylib.net [studylib.net]
- 2. biorxiv.org [biorxiv.org]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. chemscene.com [chemscene.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. welch-us.com [welch-us.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. enamine.net [enamine.net]
- 13. torontech.com [torontech.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. moravek.com [moravek.com]
The Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A Technical Guide to Starting Materials and Synthetic Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis, while conceptually straightforward, relies on a nuanced understanding of nucleophilic aromatic substitution on an electron-deficient heteroaromatic system. This guide provides a comprehensive overview of the requisite starting materials and the core synthetic strategy, underpinned by mechanistic insights to empower researchers in optimizing this crucial transformation.
I. Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic approach to this compound logically disconnects the molecule at the C-N bond between the pyridazine and piperidine rings. This bond is readily formed through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This analysis identifies two primary starting materials:
-
3,6-Dichloropyridazine: The electrophilic pyridazine component.
-
Piperidin-4-ol: The nucleophilic piperidine component.
The overall synthetic transformation can be visualized as follows:
Caption: Retrosynthetic analysis of the target molecule.
II. Starting Material Deep Dive: Sourcing and Synthesis
A robust synthetic route begins with well-characterized and readily accessible starting materials. Below is a detailed examination of the two key precursors.
A. 3,6-Dichloropyridazine: The Electrophilic Core
3,6-Dichloropyridazine serves as the electrophilic scaffold for the SNAr reaction. Its commercial availability is widespread; however, for large-scale campaigns or specific purity requirements, in-house synthesis may be necessary.
Synthesis from Maleic Hydrazide:
The most common laboratory and industrial preparation of 3,6-dichloropyridazine begins with maleic hydrazide (pyridazine-3,6-diol).[1][2][3] This two-step process involves the initial formation of the pyridazine ring followed by chlorination.
-
Formation of Maleic Hydrazide: Maleic anhydride is reacted with hydrazine hydrate, often in an acidic medium, to yield maleic hydrazide.[4]
-
Chlorination: The subsequent chlorination of maleic hydrazide is typically achieved using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] Phosphorus pentachloride (PCl₅) can also be employed.[4] The reaction proceeds by converting the hydroxyl groups of the pyridazinediol into good leaving groups, which are then displaced by chloride ions.
References
- 1. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 3. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Organic Solvent Solubility of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Introduction: The Critical Role of Solubility in Preclinical Development
1-(6-Chloropyridazin-3-yl)piperidin-4-ol is a heterocyclic compound featuring a chlorinated pyridazine ring linked to a piperidin-4-ol moiety. As with many novel chemical entities in the pharmaceutical landscape, a thorough understanding of its physicochemical properties is a cornerstone of successful drug development. Among these properties, solubility is paramount. It dictates the compound's behavior in various stages of research, from chemical synthesis and purification to formulation and in vitro screening assays. Poor solubility can lead to challenges in achieving desired concentrations for biological testing, potentially masking the true activity of a promising compound and creating significant hurdles for formulation scientists.
This guide provides a comprehensive overview of the factors governing the solubility of this compound in organic solvents. We will delve into its key molecular characteristics, the theoretical principles of solubility, a standardized protocol for its experimental determination, and a predictive analysis of its behavior in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility profile.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several key features are at play:
-
Polarity and Hydrogen Bonding: The molecule possesses both polar and non-polar regions. The piperidin-4-ol ring contains a hydroxyl (-OH) group and a secondary amine-like nitrogen (within the piperidine ring, now a tertiary amine due to substitution), both of which can act as hydrogen bond donors and acceptors. The pyridazine ring, with its two nitrogen atoms, also contributes to the molecule's polarity and can act as a hydrogen bond acceptor. The chloro-substituent adds to the molecule's overall polarity.
-
Molecular Size and Shape: Larger molecules generally present a greater challenge for solvent molecules to surround and solvate, which can lead to lower solubility.[1] The relatively rigid, bicyclic-like structure of this compound will also influence how it packs in a solid-state lattice and how it interacts with solvent molecules.
-
Ionization Potential: The piperidine nitrogen could potentially be protonated in acidic conditions, which would dramatically increase its solubility in polar protic solvents.
The interplay of these features dictates that the compound will exhibit a nuanced solubility profile, with a preference for solvents that can engage in hydrogen bonding and have a moderate to high polarity.
Caption: Molecular features governing solvent interactions.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the presence of the hydroxyl group and nitrogen atoms in this compound, it is expected to have favorable interactions with these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have polar bonds but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are generally good solvents for a wide range of organic molecules. The target compound is expected to be soluble in these solvents, particularly those with high polarity like DMSO.
-
Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and interact primarily through weaker van der Waals forces. Due to the significant polarity of this compound, its solubility in non-polar solvents is expected to be low.
Standardized Protocol for Experimental Solubility Determination: The Shake-Flask Method
To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and reliability.[4][5]
Experimental Workflow
Caption: Standardized workflow for the Shake-Flask Method.
Step-by-Step Methodology
-
Preparation of the Solvent System: Select a range of high-purity organic solvents for testing.
-
Addition of Solute: To a series of glass vials, add a pre-weighed amount of the chosen solvent. Then, add an excess of this compound to each vial to ensure that a saturated solution is formed and that solid material remains after equilibration.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise volume of the clear supernatant, being cautious not to disturb the solid material.
-
Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.
Predicted Solubility Profile and Solvent Selection Guide
While experimental determination is the definitive method, a predictive solubility profile can guide initial solvent selection for various applications. Based on the physicochemical properties of this compound and the known behavior of similar heterocyclic compounds, the following qualitative solubility profile is anticipated:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the hydroxyl group and nitrogen atoms of the target molecule. |
| Polar Aprotic | DMSO, DMF | High to Medium | DMSO and DMF are strong hydrogen bond acceptors and highly polar, making them effective at solvating a wide range of molecules.[6] The solubility is expected to be high in these solvents. |
| Other Polar | Acetone, Acetonitrile | Medium to Low | These solvents are polar but have weaker hydrogen bonding capabilities compared to protic solvents or DMSO. Solubility is expected to be moderate. |
| Ethers | THF, Dioxane | Low | These solvents have some polarity but are primarily non-polar in character and are weak hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM) | Low | While DCM has some polarity, it cannot engage in hydrogen bonding and is unlikely to be a good solvent for this molecule. |
| Non-Polar Aromatic | Toluene | Very Low | The large difference in polarity between the aromatic hydrocarbon solvent and the highly polar solute will result in poor solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The non-polar nature of these solvents makes them incapable of overcoming the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the solid lattice of the polar solute. |
Conclusion
This compound is a polar molecule with significant hydrogen bonding capabilities, which are the primary determinants of its solubility in organic solvents. It is predicted to be most soluble in polar protic solvents like methanol and ethanol, and also show good solubility in highly polar aprotic solvents such as DMSO. Conversely, its solubility in non-polar solvents is expected to be very low. For definitive quantitative data, the standardized shake-flask method is the recommended approach. A thorough understanding and experimental determination of this compound's solubility profile are critical early steps in its journey through the drug discovery and development pipeline, enabling informed decisions in synthesis, purification, formulation, and biological screening.
References
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 6. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
Spectral Data Analysis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount.[1][2] This document serves as an in-depth resource for researchers and scientists, offering predicted spectral data based on established principles and data from analogous structures. It includes detailed methodologies for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, along with expert interpretation of the expected spectral features. The causality behind experimental choices and data interpretation is elucidated to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
The pyridazine moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The incorporation of a piperidin-4-ol substituent introduces a versatile scaffold that can modulate pharmacokinetic and pharmacodynamic properties. The specific compound, this compound, combines these key structural features, making it a promising candidate for further investigation in drug discovery programs.
Accurate spectral characterization is the cornerstone of modern chemical research, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide provides a foundational spectral dataset and the associated analytical workflows for this compound, facilitating its synthesis, characterization, and downstream applications.
Molecular Structure and Key Features
To facilitate the interpretation of spectral data, it is essential to understand the molecular architecture of this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and the relative number of protons (integration).
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.60 | d | 1H | H-4 (pyridazine) | The proton on the pyridazine ring adjacent to the chlorine atom is expected to be deshielded. |
| ~7.10 | d | 1H | H-5 (pyridazine) | The other proton on the pyridazine ring will be slightly more shielded than H-4. |
| ~4.90 | d | 1H | OH | The hydroxyl proton is expected to be a doublet due to coupling with the adjacent methine proton. Its chemical shift can be variable and concentration-dependent. |
| ~4.20 | m | 2H | H-2', H-6' (axial) | The axial protons on the piperidine ring adjacent to the nitrogen are significantly deshielded by the pyridazine ring. |
| ~3.80 | m | 1H | H-4' | The methine proton at the 4-position of the piperidine ring is deshielded by the hydroxyl group. |
| ~3.10 | m | 2H | H-2', H-6' (equatorial) | The equatorial protons on the piperidine ring adjacent to the nitrogen are less deshielded than their axial counterparts. |
| ~1.90 | m | 2H | H-3', H-5' (axial) | Axial protons on the piperidine ring. |
| ~1.50 | m | 2H | H-3', H-5' (equatorial) | Equatorial protons on the piperidine ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solubilizing power for a wide range of organic compounds.[4] The residual proton signal for DMSO-d₅ appears as a quintet at ~2.50 ppm, and the water peak is typically observed around 3.33 ppm.[5][6]
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum at 25 °C. A standard pulse sequence (e.g., zg30) is typically sufficient. Key acquisition parameters include a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2 seconds. For enhanced signal-to-noise, 16-32 scans are recommended.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₅ at 2.50 ppm.[4][7][8] Integrate all signals to determine the relative proton ratios.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | C-3 (pyridazine) | The carbon atom of the pyridazine ring attached to the piperidine nitrogen is expected to be highly deshielded. |
| ~155 | C-6 (pyridazine) | The carbon atom of the pyridazine ring bearing the chlorine atom will also be significantly deshielded. |
| ~130 | C-4 (pyridazine) | Aromatic carbon of the pyridazine ring. |
| ~120 | C-5 (pyridazine) | Aromatic carbon of the pyridazine ring. |
| ~65 | C-4' (piperidine) | The carbon atom bearing the hydroxyl group is deshielded. |
| ~45 | C-2', C-6' (piperidine) | The carbon atoms adjacent to the nitrogen are deshielded. |
| ~35 | C-3', C-5' (piperidine) | Aliphatic carbons of the piperidine ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A standard pulse sequence (e.g., zgpg30) with broadband proton decoupling is recommended. Key acquisition parameters include a spectral width of ~220 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the FID with an exponential window function (line broadening of 1-2 Hz) followed by Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the central peak of the DMSO-d₆ septet at 39.52 ppm.[4]
References
A Technical Guide to Sourcing and Utilizing 1-(6-Chloropyridazin-3-yl)piperidin-4-ol for Advanced Research
For Immediate Release
This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals focused on the procurement and application of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. As a key heterocyclic building block, this compound is integral to the synthesis of a wide array of pharmacologically active agents. This document provides an in-depth overview of its chemical properties, reliable commercial suppliers, synthesis strategies, and essential quality control protocols to ensure experimental integrity.
Executive Summary
This compound is a bifunctional molecule featuring a reactive chloropyridazine moiety and a versatile piperidin-4-ol core. This unique structure makes it a valuable intermediate in the development of novel therapeutics, particularly in oncology and neuropharmacology. The piperidine scaffold is a privileged structure in drug design, known for improving pharmacokinetic properties, while the chloropyridazine ring offers a site for nucleophilic substitution, enabling the construction of diverse molecular libraries[1]. This guide aims to streamline the sourcing and validation of this crucial reagent, empowering scientific teams to accelerate their research and development timelines.
Chemical Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₂ClN₃O[4]
-
Molecular Weight: 213.66 g/mol
-
Structure:

Commercial Sourcing and Supplier Analysis
The acquisition of high-purity starting materials is a foundational requirement for reproducible and reliable research. This compound is available from several reputable chemical suppliers that cater to the research and bulk manufacturing sectors.
Expert Insight: When selecting a supplier, it is crucial to look beyond price. For drug discovery applications, particularly those under regulated environments, the quality and completeness of documentation (e.g., Certificate of Analysis, CoA) are paramount. A CoA should provide clear data on identity (by NMR or MS) and purity (by HPLC or GC). Sigma-Aldrich, for instance, notes that for some of its "AldrichCPR" grade chemicals, the buyer assumes responsibility for confirming product identity and purity, as analytical data is not routinely collected[4]. This underscores the need for rigorous in-house quality control.
Table 1: Commercial Suppliers of this compound
| Supplier | Product/Catalog No. | Purity | Notes |
| Sigma-Aldrich | CDS004245 | Not specified (AldrichCPR)[4] | Sold on an "as-is" basis; buyer responsible for QC.[4] |
| BLDpharm | BD138665 | 97% | Available for online ordering.[3] |
| Fluorochem | F066381 (Related Structure) | 97% (for piperidine-4-carboxylic acid analog)[5] | While not the exact molecule, they supply closely related analogs. |
| Ambeed | ABE163533 (Related Structure) | >95% (for piperidin-4-amine analog)[6] | Provides a range of heterocyclic building blocks. |
Synthesis and Manufacturing Overview
Understanding the synthetic route of a key intermediate provides insight into potential impurities and informs the development of appropriate analytical methods. A common and efficient method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction.
The core reaction joins two commercially available precursors: 3,6-dichloropyridazine and piperidin-4-ol[7]. The piperidine's secondary amine acts as the nucleophile, displacing one of the chlorine atoms on the electron-deficient pyridazine ring.
Protocol: SNAr Synthesis
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq)[7] in a suitable polar aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Reagent Addition: Slowly add 3,6-dichloropyridazine (1.0-1.1 eq) to the mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired this compound.
Causality in Protocol Design:
-
Base Selection: A base is required to deprotonate the piperidin-4-ol, increasing its nucleophilicity. A non-nucleophilic base like K₂CO₃ is chosen to prevent it from competing with the piperidine in the SNAr reaction.
-
Solvent Choice: Polar aprotic solvents like DMF are ideal because they can solvate the ions formed during the reaction without interfering with the nucleophile.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction on the pyridazine ring.
Quality Control and Analytical Validation
For any research, especially in drug development, the identity and purity of starting materials must be unequivocally confirmed. Relying solely on a supplier's CoA without internal validation is a significant risk.
Mandatory In-House QC Workflow:
-
Identity Confirmation (NMR & MS):
-
¹H NMR Spectroscopy: Provides a definitive fingerprint of the molecule's proton environment. The spectrum should show characteristic peaks for the pyridazine and piperidine ring protons.
-
Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) should show a prominent peak for the [M+H]⁺ ion at approximately 214.07 m/z.
-
-
Purity Assessment (HPLC):
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reversed-phase C18 column with a water/acetonitrile gradient is typically effective. Purity should be ≥95% for most discovery applications.
-
Applications in Research & Development
The title compound is a versatile intermediate. The chlorine atom on the pyridazine ring is readily displaced by various nucleophiles (amines, thiols, alcohols), allowing for rapid library synthesis. The hydroxyl group on the piperidine ring can be further functionalized, for example, through oxidation to the corresponding piperidinone, which is a valuable pharmacophore in its own right[8][9], or via etherification or esterification.
This scaffold is frequently explored in the design of kinase inhibitors, GPCR modulators, and other targeted therapies. The pyridazine core is a known pharmacophore in various anticancer agents[10].
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Successful and reproducible research hinges on careful supplier selection and rigorous, in-house analytical validation. By implementing the synthesis and quality control workflows outlined in this guide, research organizations can ensure the integrity of their starting materials, mitigate risks in their experimental programs, and accelerate the path to discovery.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 89937-26-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1185310-92-2 | 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
role of pyridazine derivatives in medicinal chemistry
An In-depth Technical Guide to the Role of Pyridazine Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
The pyridazine ring, a six-membered heterocycle featuring two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen bonding capacity, and advantageous metabolic profile—render it an attractive core for the design of novel therapeutic agents. This guide provides a comprehensive exploration of the multifaceted role of pyridazine derivatives, moving from the fundamental principles of their chemical attributes to their diverse pharmacological applications and the strategic considerations underpinning their synthesis and clinical development. We will dissect the structure-activity relationships that govern their efficacy and present detailed protocols for their synthesis and biological evaluation, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pyridazine Core: A Privileged Scaffold in Drug Design
The pyridazine nucleus is more than a simple heterocyclic framework; it is a versatile pharmacophore whose distinct electronic and structural characteristics can be leveraged to solve complex challenges in drug discovery.[1][2][3]
Physicochemical Properties and Their Implications
The two adjacent nitrogen atoms endow the pyridazine ring with a unique set of properties that distinguish it from other azines and the ubiquitous phenyl ring.[1]
-
Dipole Moment and π-π Stacking: The pyridazine ring possesses a high dipole moment, which facilitates potent π-π stacking interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in target protein binding pockets. This contributes significantly to binding affinity.[1]
-
Hydrogen Bonding Capacity: The lone pair electrons on the two nitrogen atoms act as robust hydrogen bond acceptors. This dual H-bonding capacity allows for specific and strong interactions with target proteins, a feature that can be pivotal for molecular recognition and potency.[1]
-
Reduced Lipophilicity: Compared to a phenyl ring, the pyridazine core is less lipophilic.[1] This property is advantageous in drug design for improving aqueous solubility and modulating pharmacokinetic profiles to avoid excessive membrane retention.
-
Metabolic Stability: Pyridazine derivatives often exhibit favorable metabolic profiles, including low potential for cytochrome P450 (CYP) inhibition and a reduced risk of interaction with the cardiac hERG potassium channel, a common source of cardiotoxicity in drug candidates.[1]
The following diagram illustrates the key properties of the pyridazine scaffold that are exploited in medicinal chemistry.
References
The Piperidine Scaffold: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperidine ring, a simple six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its structural and physicochemical properties make it an exceptionally versatile building block in the design of novel therapeutics.[1][2] This prevalence is not coincidental; the piperidine moiety is a key structural element in numerous blockbuster drugs, demonstrating its profound impact on therapeutic efficacy across a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[3] This guide provides a comprehensive analysis of the piperidine scaffold, exploring its fundamental properties, diverse pharmacological applications, and the synthetic strategies employed to harness its therapeutic potential. We will delve into the causality behind its success, offering field-proven insights for drug development professionals.
The Strategic Advantage of a Privileged Scaffold
In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The piperidine ring exemplifies this concept. Its utility stems from a unique combination of features:
-
Structural Rigidity and Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, similar to cyclohexane.[4] This provides a predictable three-dimensional framework, which is crucial for precise orientation within a target's binding pocket. However, it also possesses conformational flexibility, allowing it to adapt to the steric demands of various receptors.[3] This duality is a key driver of its broad applicability.
-
Modulation of Physicochemical Properties: The basic nitrogen atom within the ring is a critical feature. It can be protonated at physiological pH, enhancing aqueous solubility and enabling the formation of key hydrogen bonds with biological targets.[5] By strategically placing substituents on the ring, medicinal chemists can fine-tune crucial drug-like properties, including lipophilicity (logP), metabolic stability, and pharmacokinetic (ADME) profiles.[3][5][6][7][8]
-
Synthetic Tractability: The piperidine scaffold is readily accessible through a variety of well-established synthetic routes, making it an attractive starting point for the construction of large and diverse compound libraries for high-throughput screening.[9]
The Physicochemical Landscape: Piperidine in Focus
The decision to incorporate a specific scaffold into a drug candidate is a data-driven process. The physicochemical properties of the piperidine ring are a primary reason for its widespread use.
Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles
| Property | Piperidine | Pyrrolidine | Morpholine |
| pKa of Conjugate Acid | ~11.2 | ~11.3 | ~8.4 |
| logP (Octanol/Water) | 0.84 | 0.46 | -0.87 |
| Molecular Weight ( g/mol ) | 85.15 | 71.12 | 87.12 |
| Hydrogen Bond Acceptors | 1 | 1 | 2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Data compiled from various chemical databases.
Causality Behind the Numbers:
-
Basicity (pKa): Piperidine's high pKa makes its nitrogen atom a strong proton acceptor. This basicity is often essential for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. Its similarity to pyrrolidine in this regard makes them interchangeable when basicity is the main consideration.[5]
-
Lipophilicity (logP): With a logP of 0.84, piperidine is moderately lipophilic.[5] This property is a double-edged sword. While it can enhance membrane permeability and access to intracellular targets, excessive lipophilicity can lead to poor solubility and off-target toxicity. The ability to easily substitute the piperidine ring allows chemists to precisely modulate this value to achieve an optimal balance for a given drug candidate.[5]
Conformational Control: The Key to Specificity
The biological activity of a piperidine-containing drug is intimately linked to its three-dimensional shape. The piperidine ring predominantly exists in two chair conformations that are in rapid equilibrium.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Regioselective Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
A Detailed Protocol for the Nucleophilic Aromatic Substitution of 3,6-Dichloropyridazine
Abstract & Significance
This application note provides a comprehensive guide for the synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyridazine core is a privileged scaffold found in numerous biologically active compounds.[1] The described protocol employs a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry for C-N bond formation on electron-deficient aromatic systems.[2] Starting from the commercially available 3,6-dichloropyridazine, this procedure offers a reliable and scalable method for researchers. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and outline crucial safety considerations and characterization techniques.
Reaction Principle: The SNAr Mechanism
The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property significantly activates the ring carbons, particularly those bearing a leaving group (in this case, chlorine), towards attack by nucleophiles.[3][4][5]
Causality of the Reaction:
-
Activation: The two nitrogen atoms in the pyridazine ring withdraw electron density via inductive and resonance effects. This creates a partial positive charge on the ring carbons, making them electrophilic.[3]
-
Nucleophilic Attack: The secondary amine of piperidin-4-ol acts as the nucleophile, attacking one of the carbon atoms attached to a chlorine atom. This is typically the rate-determining step.[4]
-
Intermediate Formation: The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring.[4][6]
-
Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.
Since the two chlorine atoms in the starting material, 3,6-dichloropyridazine, are chemically equivalent, the initial substitution can occur at either the C3 or C6 position without regioselective preference, leading to the same mono-substituted product.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. diva-portal.org [diva-portal.org]
Application Note & Protocol: Synthesis of 6-Chloro-3-(piperidin-4-yloxy)pyridazine via Nucleophilic Aromatic Substitution
Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry
The pyridazine ring is a privileged heterocyclic motif characterized by its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity.[1] These attributes make it an attractive scaffold in drug design, where it often serves as a less lipophilic bioisostere for phenyl, pyridine, or other aromatic rings, potentially improving aqueous solubility and pharmacokinetic profiles.[1][2] Pyridazine-containing molecules have demonstrated a wide spectrum of biological activities and are core components of several approved drugs and clinical candidates, including agents for oncology, inflammatory conditions, and cardiovascular diseases.[3][4][5]
3,6-Dichloropyridazine is an exceptionally versatile and commercially available starting material.[6][7] The two chlorine atoms are susceptible to sequential displacement through nucleophilic aromatic substitution (SNAr), allowing for the controlled and regioselective introduction of diverse functionalities. This application note provides a detailed protocol for the monosubstitution of 3,6-dichloropyridazine with 4-hydroxypiperidine, a common building block in pharmaceutical development. The resulting product, 6-chloro-3-(piperidin-4-yloxy)pyridazine, is a valuable intermediate, retaining a reactive chlorine site for subsequent diversification via further SNAr reactions or palladium-catalyzed cross-coupling reactions.[8][9]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic systems.[10][11] The inherent electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring significantly lowers the electron density of the carbon atoms, making them highly electrophilic and susceptible to nucleophilic attack.[11][12]
The key steps are as follows:
-
Nucleophile Activation: The hydroxyl group of 4-hydroxypiperidine is a modest nucleophile. Its reactivity is dramatically enhanced by deprotonation with a strong, non-nucleophilic base, such as sodium hydride (NaH). This generates a potent sodium alkoxide nucleophile.
-
Nucleophilic Attack: The activated piperidin-4-oxide attacks one of the electron-deficient carbon atoms (C3 or C6) of the pyridazine ring. This step disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][13]
-
Elimination and Re-aromatization: The aromaticity of the pyridazine ring is restored through the expulsion of a chloride ion (Cl⁻), which is a good leaving group.[14][15] This elimination step is typically fast and drives the reaction toward the formation of the stable, substituted product.
Detailed Experimental Protocol
This protocol outlines the synthesis of 6-chloro-3-(piperidin-4-yloxy)pyridazine on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Quantity | Moles (mmol) |
| 3,6-Dichloropyridazine | >98% | Sigma-Aldrich | 1.49 g | 10.0 |
| 4-Hydroxypiperidine | >98% | Acros Organics | 1.01 g | 10.0 |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 0.44 g | 11.0 |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | 50 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~200 mL | - |
| Saturated aq. NH₄Cl solution | - | Lab-prepared | ~50 mL | - |
| Brine (Saturated aq. NaCl) | - | Lab-prepared | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | ~10 g | - |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Nitrogen inlet and bubbler
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Reaction Workflow Diagram
Step-by-Step Procedure
-
Preparation: Set up a 250 mL three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Nucleophile Activation:
-
To the flask, add 4-hydroxypiperidine (1.01 g, 10.0 mmol) and anhydrous DMF (25 mL). Stir the mixture until the solid dissolves completely.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality Note: Cooling is critical to control the exothermic reaction between NaH and the solvent/substrate, preventing potential side reactions.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) in small portions over 10-15 minutes. Vigorous hydrogen gas evolution will be observed.
-
Safety Insight: NaH is highly reactive with water and protic solvents. It must be handled under an inert atmosphere. The mineral oil can be washed away with dry hexanes prior to use if desired, but is often acceptable in the reaction.
-
Stir the resulting slurry at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
-
Substitution Reaction:
-
In a separate dry flask, dissolve 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in anhydrous DMF (25 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cold alkoxide slurry over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours, or until reaction completion.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 50% ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm). The reaction is complete when the 3,6-dichloropyridazine spot (higher Rf) is consumed and a new, more polar product spot (lower Rf) is predominant.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~50 mL). This will neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Trustworthiness Check: Performing multiple extractions ensures maximum recovery of the product from the aqueous phase.
-
Combine the organic extracts and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure 6-chloro-3-(piperidin-4-yloxy)pyridazine.[16]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product, typically as a white to off-white solid. Expected yield: 70-85%.
-
Applications in Drug Development
The synthesized 6-chloro-3-(piperidin-4-yloxy)pyridazine is a versatile intermediate. The remaining chlorine atom at the C6 position is activated for further functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Second SNAr Reaction: The chlorine can be displaced by a variety of nucleophiles, such as primary or secondary amines, thiols, or other alcohols, to generate disubstituted pyridazine analogs.[17][18]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to introduce aryl, heteroaryl, alkyne, or amine moieties, respectively.[8][9]
This strategic, two-step functionalization approach is a cornerstone of modern medicinal chemistry for exploring the chemical space around the pyridazine scaffold.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. gacariyalur.ac.in [gacariyalur.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. jofamericanscience.org [jofamericanscience.org]
Application Note & Protocol: Selective O-Arylation via Nucleophilic Aromatic Substitution with 4-Hydroxypiperidine
Abstract
This document provides a comprehensive technical guide for performing selective O-arylation of electron-deficient (hetero)aromatic systems using 4-hydroxypiperidine. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry for forging carbon-heteroatom bonds.[1][2] 4-Hydroxypiperidine, a bifunctional scaffold, contains both a secondary amine and a secondary alcohol, presenting a chemoselectivity challenge. This guide elucidates the mechanistic principles and provides a field-proven protocol that prioritizes the hydroxyl group's reactivity by forming a potent alkoxide nucleophile, thereby achieving high yields of the desired O-arylated ether products while minimizing competing N-arylation.
Introduction: The Strategic Value of SNAr and 4-Hydroxypiperidine
Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[3] Unlike electrophilic aromatic substitution, SNAr proceeds efficiently on electron-poor rings, making it an indispensable tool for modifying pyridines, pyrimidines, and other nitrogen-containing heterocycles prevalent in pharmaceutical agents.[3][4]
The reaction's success hinges on three key factors:
-
An Activated Ring: The aromatic system must be rendered electrophilic by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, or by the inclusion of ring nitrogens.[5][6] These features are critical for stabilizing the negatively charged reaction intermediate.
-
A Suitable Leaving Group: Halides are common leaving groups. A key feature of the SNAr mechanism is that the reaction rate is often governed by the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. Consequently, the typical reactivity order is F > Cl > Br > I, reflecting the ability of the more electronegative halogens to activate the ring towards attack.[7][8]
-
A Potent Nucleophile: The strength of the incoming nucleophile directly influences the reaction rate.
4-Hydroxypiperidine is a particularly valuable building block in drug discovery, offering a saturated heterocyclic motif that can improve physicochemical properties such as solubility and metabolic stability. Its dual nucleophilic sites—a secondary amine and a secondary alcohol—offer synthetic flexibility but demand precise control to ensure selective functionalization. While the amine is inherently more nucleophilic than the neutral alcohol, deprotonation of the hydroxyl group creates a far more powerful alkoxide nucleophile, enabling selective O-arylation.[9] This protocol is designed to exploit this reactivity difference.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not follow a concerted SN2 pathway, which is sterically impossible on an sp²-hybridized carbon, nor an SN1 pathway, which would require the formation of a highly unstable aryl cation.[5] Instead, it proceeds via a well-established two-step addition-elimination mechanism .[6][8]
-
Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][6] The stability of this complex is paramount and is greatly enhanced by the presence of EWGs at the ortho and/or para positions, which delocalize the negative charge.
-
Step 2 (Elimination): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
// Reactants reactants [label=<
Ar-X
+

(Activated Aromatic) (Alkoxide Nucleophile)
>];// Transition State 1 ts1 [label="Rate-Determining\nStep (Attack)", shape=plaintext, fontcolor="#EA4335"];
// Meisenheimer Complex
meisenheimer [label=<
Meisenheimer Complex(Resonance Stabilized)

// Transition State 2 ts2 [label="Fast Step\n(Elimination)", shape=plaintext, fontcolor="#34A853"];
// Products products [label=<
+
X⁻
(O-Arylated Product) (Leaving Group)
>];// Connections reactants -> ts1 [label="k₁", fontcolor="#202124"]; ts1 -> meisenheimer; meisenheimer -> ts2 [label="k₂", fontcolor="#202124"]; ts2 -> products; } .enddot Caption: General mechanism for the SₙAr reaction.
Controlling Chemoselectivity: The Critical Role of Base and Solvent
To achieve selective O-arylation with 4-hydroxypiperidine, the experimental conditions must be carefully chosen to favor the formation and reactivity of the piperidin-4-oxide anion over the neutral secondary amine.
-
The Base: A strong, non-nucleophilic base is essential. Its role is to quantitatively deprotonate the hydroxyl group of 4-hydroxypiperidine, creating the highly reactive alkoxide. Weaker bases (e.g., K₂CO₃, Et₃N) are generally insufficient and may lead to a mixture of N- and O-arylated products or sluggish reactions. Sodium hydride (NaH) is an ideal choice as it irreversibly deprotonates the alcohol, producing non-nucleophilic H₂ gas as the only byproduct.
-
The Solvent: The choice of solvent is equally critical. Dipolar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are standard for SNAr reactions.[10][11] These solvents excel at solvating the counter-ion of the base (e.g., Na⁺) while leaving the anionic nucleophile relatively "naked" and highly reactive.[12][13] In contrast, protic solvents (e.g., ethanol, water) would form strong hydrogen bonds with the alkoxide, creating a solvent cage that severely dampens its nucleophilicity and slows the reaction.[12][14]
| Parameter | Recommended Choice | Rationale |
| Base | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the hydroxyl group, maximizing alkoxide concentration.[9] |
| Solvent | DMF, DMSO, THF, NMP | Dipolar aprotic nature enhances nucleophilicity of the alkoxide by poorly solvating the anion.[10][13] |
| Temperature | 25–100 °C | Reaction rate is temperature-dependent. Heating is often required, but highly activated substrates may react at ambient temperature. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial when using reactive hydrides like NaH to prevent quenching by atmospheric moisture and oxygen. |
Detailed Experimental Protocol: Synthesis of 4-(Piperidin-4-yloxy)pyridine
This protocol details the reaction between 4-chloropyridine hydrochloride and 4-hydroxypiperidine. This example is representative of the SNAr reaction on an activated heteroaromatic system.
Safety Notice: Sodium hydride (NaH) is a water-reactive and flammable solid. Handle only under an inert atmosphere and away from moisture. DMF is a potential reproductive toxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: Step-by-step experimental workflow diagram.
Materials and Reagents
-
4-Hydroxypiperidine (98% purity)
-
4-Chloropyridine hydrochloride (98% purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Condenser and heating mantle with a temperature controller
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (2.2 eq., 60% dispersion). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Suspend the washed NaH in anhydrous DMF (20 mL).
-
Nucleophile Preparation: In a separate flask, dissolve 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF (10 mL).
-
Alkoxide Formation: Cool the NaH suspension to 0 °C in an ice bath. Add the 4-hydroxypiperidine solution dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolution will occur. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
SNAr Reaction: Add 4-chloropyridine hydrochloride (1.05 eq.) to the reaction mixture in one portion. Note: The second equivalent of NaH is required to neutralize the HCl salt of the electrophile.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C using a heating mantle. Monitor the reaction's progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS until the 4-hydroxypiperidine starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl (20 mL) dropwise to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure 4-(piperidin-4-yloxy)pyridine product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive NaH (old or improperly stored).2. Wet solvent or reagents quenching the NaH.3. Insufficient temperature or reaction time. | 1. Use fresh, unopened NaH or test a small sample with alcohol.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase temperature in 10 °C increments or extend reaction time. |
| N-Arylation Byproduct Observed | 1. Insufficient base (less than 2.2 eq.).2. Base added too quickly, leading to localized heating.3. Use of a weaker base (e.g., K₂CO₃). | 1. Verify the stoichiometry and purity of the base.2. Add base or nucleophile solution slowly at 0 °C.3. Switch to a stronger base like NaH or KHMDS. |
| Complex Mixture of Products | 1. Reaction temperature is too high, causing decomposition.2. Presence of oxygen or other reactive impurities. | 1. Run the reaction at a lower temperature for a longer duration.2. Ensure the reaction is maintained under a robust inert atmosphere. |
| Difficulty Removing DMF/DMSO | 1. High boiling point of the solvent. | 1. Perform multiple, vigorous washes with water and brine during the workup.2. For DMSO, a LiCl wash can be effective.3. If product is stable, consider azeotropic removal with heptane. |
Conclusion
This application note provides a robust and reliable protocol for the selective O-arylation of activated heteroaromatic systems using 4-hydroxypiperidine. The key to achieving high chemoselectivity lies in the strategic use of a strong, non-nucleophilic base in a dipolar aprotic solvent. This combination effectively transforms the less reactive hydroxyl group into a potent alkoxide nucleophile that outcompetes the secondary amine. By carefully controlling these parameters, researchers can confidently employ this methodology to synthesize valuable molecular building blocks for drug discovery and development.
References
- 1. d-nb.info [d-nb.info]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
Application of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. Their central role in signal transduction pathways, which are often dysregulated in cancer, has driven the development of a multitude of small molecule inhibitors. A key strategy in the design of these inhibitors is the use of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity. The pyridazine moiety is one such scaffold, recognized for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This application note provides a detailed guide on the utilization of a specific pyridazine-based building block, 1-(6-Chloropyridazin-3-yl)piperidin-4-ol , in the synthesis of novel kinase inhibitors.
The incorporation of a piperidin-4-ol substituent onto the pyridazine core offers several advantages in drug design. The piperidine ring system can enhance aqueous solubility, a critical property for drug candidates. Furthermore, the hydroxyl group of the piperidin-4-ol can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the target kinase or with solvent, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties. The chlorine atom on the pyridazine ring serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of chemical diversity.
This document will provide a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for its derivatization, and a discussion of its role in the structure-activity relationship (SAR) of kinase inhibitors.
Synthetic Utility and Core Reaction Protocol
The primary application of this compound in kinase inhibitor synthesis lies in the reactivity of its 6-chloro substituent. The electron-withdrawing nature of the pyridazine ring nitrogen atoms activates the chlorine atom for nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing fragments, which are commonly found in kinase inhibitors and often project into the solvent-exposed region of the ATP-binding pocket, providing opportunities to enhance potency and selectivity.
General Workflow for Kinase Inhibitor Synthesis
The overall synthetic strategy involves a convergent approach where the this compound core is coupled with a diverse library of amines to generate a portfolio of potential kinase inhibitors.
Detailed Experimental Protocol: Synthesis of a Representative Kinase Inhibitor Analog
This protocol describes a general procedure for the coupling of this compound with an aromatic amine, a common motif in many kinase inhibitors.
Reaction Scheme:
(Illustrative scheme showing the reaction of this compound with a generic aniline)
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 - 1.5 eq) to the flask.
-
Add anhydrous DMF to dissolve the starting materials (concentration typically 0.1-0.5 M).
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aniline.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired kinase inhibitor analog.
-
Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Experimental Choices:
-
Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Base: A non-nucleophilic base such as DIPEA is employed to neutralize the HCl generated during the reaction without competing with the nucleophilic amine.
-
Temperature: The reaction temperature is a critical parameter and may need to be optimized for different amine nucleophiles. Electron-deficient anilines may require higher temperatures or the use of a palladium catalyst (Buchwald-Hartwig amination) for efficient coupling.[1]
Scope of the Reaction: Building a Kinase Inhibitor Library
The true power of this compound as a building block lies in its ability to be coupled with a wide variety of amines to rapidly generate a library of analogs for SAR studies.
| Nucleophile Class | Representative Examples | Typical Reaction Conditions |
| Anilines | 3-Ethynylaniline, 4-Fluoroaniline, 3-Aminobenzamide | DIPEA, DMF, 120 °C, 12h |
| Benzylamines | Benzylamine, 4-Methoxybenzylamine | K2CO3, Acetonitrile, 80 °C, 8h |
| Heterocyclic Amines | 4-Amino-1H-pyrazole, 2-Aminopyrimidine | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 110 °C, 16h |
| Aliphatic Amines | Cyclopropylamine, Morpholine | DIPEA, NMP, 100 °C, 6h |
Table 1: Representative nucleophiles and reaction conditions for library synthesis.
Structural Significance in Kinase Inhibitor Design
The design of a successful kinase inhibitor relies on the precise positioning of key pharmacophoric elements within the ATP-binding site. The this compound scaffold is pre-configured to present these elements in a favorable orientation.
The Pyridazine Core as a Hinge-Binder
The pyridazine ring is a bioisostere of other nitrogen-containing heterocycles like pyridine and pyrimidine, which are well-established hinge-binding motifs in kinase inhibitors.[2] The two adjacent nitrogen atoms of the pyridazine can act as hydrogen bond acceptors, forming critical interactions with the backbone amide protons of the kinase hinge region.
The Piperidin-4-ol Moiety: A Multifunctional Component
The piperidin-4-ol group contributes to the overall drug-like properties of the inhibitor in several ways:
-
Solubility Enhancement: The polar nature of the piperidine ring and the hydroxyl group generally leads to improved aqueous solubility compared to more lipophilic analogs.[3]
-
Vector for Chemical Elaboration: The hydroxyl group can be further functionalized to introduce new chemical entities that can probe for additional binding interactions in the solvent-exposed region of the kinase.
-
Chirality and Conformational Rigidity: The piperidine ring introduces a degree of conformational constraint, which can be beneficial for binding affinity by reducing the entropic penalty upon binding.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its synthetic tractability, combined with the favorable physicochemical and pharmacophoric properties of its constituent parts, makes it an attractive starting point for drug discovery campaigns targeting the kinome. The protocols and design principles outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the chemical space around this promising scaffold.
References
Application Note & Protocols: Strategic Synthesis of PARP Inhibitor Intermediates Using 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Abstract: Poly(ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair pathways like BRCA mutations.[1][2] The chemical architecture of many potent PARP inhibitors, including Olaparib and Talazoparib, features a heterocyclic core that is crucial for binding to the enzyme's active site.[3][4] The pyridazine and pyridazinone scaffolds have emerged as privileged structures in this context, offering advantageous physicochemical properties and strong inhibitory activity.[5][6][7] This document provides a detailed guide for the synthesis and application of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol , a versatile and strategically important intermediate for the construction of diverse PARP inhibitor backbones. We present validated, step-by-step protocols, explain the rationale behind key experimental choices, and offer troubleshooting insights for researchers in medicinal chemistry and drug development.
Introduction: The Pyridazine Core in PARP Inhibition
The inhibition of PARP-1, a key enzyme in the base excision repair (BER) pathway, has proven to be a highly effective strategy for treating cancers with homologous recombination deficiencies.[6] The pharmacophore of many successful PARP inhibitors mimics the nicotinamide portion of the NAD+ substrate. Pyridazine-based compounds have been identified as potent PARP-1 inhibitors, acting as isosteres of the phthalazine nucleus found in pioneering drugs like Olaparib.[5][8]
The intermediate, This compound , serves as an ideal scaffold for several reasons:
-
The Chloropyridazine Moiety: The chlorine atom at the 6-position is activated for nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aromatic and heteroaromatic groups.[9][10]
-
The Piperidin-4-ol Group: The secondary alcohol provides a reactive site for etherification or other modifications, enabling the extension of the molecule to interact with different regions of the PARP active site or to modulate pharmacokinetic properties. The piperidine ring itself is a common structural motif in pharmaceuticals, enhancing solubility and favorable drug-like properties.[11]
This guide will first detail the synthesis of this core intermediate and then explore its subsequent elaboration into more complex structures relevant to PARP inhibitor discovery.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound is achieved through a direct nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and 4-hydroxypiperidine. The key to this synthesis is achieving selective mono-substitution.
Causality Behind Experimental Design:
-
Reactivity: 3,6-Dichloropyridazine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens and the two chlorine atoms.[10][12]
-
Selectivity: Using a slight excess of 3,6-dichloropyridazine and controlling the reaction temperature helps to minimize the formation of the di-substituted byproduct. The secondary amine of piperidin-4-ol is a stronger nucleophile than the hydroxyl group, ensuring the C-N bond forms preferentially.
-
Base and Solvent: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger for the HCl generated during the reaction. A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is chosen for its ability to dissolve the reactants and facilitate the SNAr reaction.
Caption: Reaction scheme for the synthesis of the core intermediate.
Protocol 1: Synthesis of this compound
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 3,6-Dichloropyridazine | 10.0 g | 1.1 | |
| 4-Hydroxypiperidine | 6.1 g | 1.0 | |
| Potassium Carbonate (K₂CO₃) | 13.8 g | 1.5 | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 100 mL | - | Anhydrous |
| Reaction Temperature | 85 °C | - | |
| Reaction Time | 5 hours | - | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol), 4-hydroxypiperidine (6.1 g, 60.4 mmol), and potassium carbonate (13.8 g, 99.7 mmol).
-
Solvent Addition: Add anhydrous DMF (100 mL) to the flask.
-
Reaction: Heat the reaction mixture to 85 °C under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-hydroxypiperidine is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (500 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove residual DMF and salts.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from isopropanol or by flash column chromatography (Silica gel, eluting with a gradient of 0-5% Methanol in Dichloromethane) to yield the title compound as a white to off-white solid.
Application: Elaboration into Advanced Intermediates
The strategic value of this compound lies in its two distinct reactive sites, allowing for sequential, controlled modifications.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[13][14] Here, we replace the chlorine atom on the pyridazine ring with a substituted aniline, a common step in building the pharmacophore of many kinase and PARP inhibitors.[15][16]
Causality Behind Experimental Design:
-
Catalyst System: A palladium(II) precatalyst like Pd₂(dba)₃ is often used, which is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos or SPhos is critical. The ligand stabilizes the palladium center, promotes oxidative addition to the aryl chloride, and facilitates the final reductive elimination step to form the C-N bond.[17]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine nucleophile, forming the amide that participates in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is a standard solvent, as oxygen can deactivate the Pd(0) catalyst.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| This compound | 1.0 g | 1.0 | From Protocol 1 |
| 3-Fluoroaniline | 0.58 g | 1.2 | Example nucleophile |
| Pd₂(dba)₃ | 85 mg | 0.02 | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | 133 mg | 0.06 | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Sodium tert-butoxide (NaOtBu) | 0.63 g | 1.5 | |
| Toluene | 20 mL | - | Anhydrous, degassed |
| Reaction Temperature | 100 °C | - | |
| Reaction Time | 12-18 hours | - | Monitor by LC-MS |
Step-by-Step Methodology:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 g, 4.39 mmol), XPhos (133 mg, 0.28 mmol), and sodium tert-butoxide (0.63 g, 6.58 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon (repeat this cycle three times).
-
Reagent Addition: Under a positive pressure of nitrogen, add 3-fluoroaniline (0.58 g, 5.27 mmol), anhydrous, degassed toluene (20 mL), and finally Pd₂(dba)₃ (85 mg, 0.09 mmol).
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (20 mL). Dilute with ethyl acetate (50 mL).
-
Extraction: Separate the organic layer. Wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (Silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes or methanol/dichloromethane) to obtain the desired C-N coupled product.
Characterization & Quality Control
Confirmation of the structure and purity of all synthesized intermediates is paramount. The following techniques are standard:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction. | Increase reaction time or temperature slightly (to 95-100 °C). Ensure K₂CO₃ is finely powdered and anhydrous. |
| Formation of di-substituted byproduct. | Use a smaller excess of 3,6-dichloropyridazine (e.g., 1.05 eq). Add 4-hydroxypiperidine slowly to the heated mixture. | |
| No reaction in Protocol 2 | Inactive catalyst. | Ensure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of Pd₂(dba)₃. Consider using a more stable Pd-precatalyst. |
| Base is not strong enough. | Ensure NaOtBu is fresh and has been handled under inert conditions. Consider using K₃PO₄ or Cs₂CO₃ as an alternative. | |
| Complex mixture/side products in Protocol 2 | Ligand degradation or side reactions. | Ensure the reaction is run under a strict inert atmosphere. Lower the reaction temperature and increase the time. Screen alternative ligands (e.g., SPhos, RuPhos). |
Conclusion
This compound is a high-value, versatile intermediate that provides a robust entry point into the synthesis of novel PARP inhibitors based on the pyridazine scaffold. The protocols outlined herein utilize standard, scalable organic chemistry techniques—SNAr and Buchwald-Hartwig amination—to enable the efficient construction of diverse and complex molecular architectures. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these methods for the development of next-generation targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Notes & Protocols: A Researcher's Guide to Developing NLRP3 Inflammasome Inhibitors from Piperidine Derivatives
Foreword: The Imperative for Precision in Targeting NLRP3
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has emerged as a central mediator of sterile inflammation, implicated in a wide spectrum of chronic diseases from autoinflammatory syndromes to neurodegenerative and metabolic disorders.[1][2][3] Its activation, a multi-step process, culminates in the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and a lytic form of cell death known as pyroptosis.[4][5] The therapeutic potential of NLRP3 inhibition is immense, promising a more targeted anti-inflammatory strategy than currently available broad-spectrum agents.[1][2] Among the diverse chemical scaffolds explored, piperidine derivatives have shown significant promise as a foundation for potent and selective NLRP3 inhibitors.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel piperidine-based NLRP3 inhibitors. Moving beyond a mere recitation of steps, this document delves into the rationale behind experimental design, offers field-proven protocols, and addresses the critical challenges inherent in translating promising in vitro findings into clinically viable therapeutics.
I. Foundational Knowledge: The NLRP3 Inflammasome Signaling Cascade
A thorough understanding of the NLRP3 activation pathway is paramount for the rational design and effective screening of inhibitors. The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor-alpha (TNF-α). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[4][5]
-
Signal 2 (Activation): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can provide the second signal.[4] This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[4][5] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 also cleaves gasdermin D, leading to pore formation in the cell membrane and pyroptosis.[4][5]
References
- 1. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol in the Synthesis of Advanced Dopamine Receptor Ligands
Introduction: The Imperative for Precision in Dopaminergic Modulation
The dopamine system, a critical neuromodulatory network, governs a vast array of physiological functions, including motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in a host of neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, depression, and addiction.[1][2] Consequently, the development of ligands that can precisely modulate dopamine receptors—specifically the D2 and D3 subtypes—remains a cornerstone of modern neuropharmacology.[3][4]
A key challenge lies in achieving receptor subtype selectivity and tailored functional activity (e.g., antagonism, partial agonism).[4][5] Atypical antipsychotics, for instance, often exhibit a complex pharmacology, including partial agonism at D2/D3 receptors, which is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[2][3]
This application note provides a detailed technical guide on the utilization of 1-(6-chloropyridazin-3-yl)piperidin-4-ol , a pivotal heterocyclic building block, in the synthesis of high-affinity dopamine receptor ligands. We will delve into the underlying chemical principles, provide a validated synthetic protocol for a key N-arylation reaction, and present the relevant biological data for a prominent ligand synthesized from this intermediate, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Core Intermediate Analysis: this compound
The subject of this guide, this compound, is a strategically designed intermediate. Its structure incorporates several features that make it an exceptionally valuable scaffold for dopamine ligand synthesis:
-
Activated Heterocycle: The pyridazine ring is an electron-deficient diazine. The presence of two nitrogen atoms significantly lowers the electron density of the aromatic system, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7][8]
-
Reactive Leaving Group: The chlorine atom at the 6-position is an excellent leaving group, further facilitating the SNAr reaction. This allows for the efficient and often high-yielding coupling with a variety of nitrogen-based nucleophiles.[6][8]
-
Piperidine Moiety: The 4-hydroxypiperidine unit is a common motif in many centrally active compounds. It provides a three-dimensional structure that can be crucial for fitting into the binding pockets of G-protein coupled receptors (GPCRs) like the dopamine receptors. The hydroxyl group offers a potential point for further chemical modification or can play a direct role in receptor binding through hydrogen bonding.
-
Synthetic Versatility: This intermediate serves as a linchpin, enabling the connection of the pyridazine core to other complex amine-containing fragments, a common strategy in building elaborate molecules like the atypical antipsychotic Cariprazine.[9][10][11]
Synthetic Pathway Overview: Nucleophilic Aromatic Substitution (SNAr)
The primary transformation involving this compound in the synthesis of dopamine ligands is a nucleophilic aromatic substitution. In this reaction, a nucleophilic amine attacks the electron-deficient pyridazine ring at the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.
The mechanism is typically a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. However, for some heterocyclic systems, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single transition state, has been proposed.[12][13] The electron-withdrawing nature of the pyridazine nitrogens stabilizes the transition state, making this reaction highly efficient.
Caption: Fig 1. Generalized SNAr reaction pathway.
Experimental Protocol: Synthesis of a Dopamine Ligand Precursor
This protocol details the N-arylation of a secondary amine with this compound. This specific transformation is a crucial step in multi-step syntheses of complex dopamine receptor ligands.
Objective: To synthesize 1-(6-(4-(2-(diphenylmethoxy)ethyl)piperazin-1-yl)pyridazin-3-yl)piperidin-4-ol via nucleophilic aromatic substitution.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 213.67 | 10.0 | 2.14 g |
| 1-(2-(Diphenylmethoxy)ethyl)piperazine | 296.42 | 11.0 | 3.26 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 25.0 | 4.3 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL |
| Ethyl acetate (EtOAc) | 88.11 | - | As needed |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | As needed |
Protocol Steps:
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.14 g, 10.0 mmol).
-
Add 1-(2-(diphenylmethoxy)ethyl)piperazine (3.26 g, 11.0 mmol, 1.1 equiv).
-
Add anhydrous N,N-Dimethylformamide (50 mL) to the flask.
-
Add diisopropylethylamine (DIPEA) (4.3 mL, 25.0 mmol, 2.5 equiv). The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain vigorous stirring and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Dichloromethane:Methanol (95:5). The starting materials should be consumed within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of water. This will precipitate the crude product and dissolve the DMF and excess base.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) to remove any residual acid.
-
Wash the organic layer with brine (1 x 100 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel.
-
A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate), is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.
-
Caption: Fig 2. Experimental workflow for N-arylation.
Application in Drug Discovery: Synthesis of Cariprazine
The intermediate this compound is a documented precursor in various synthetic routes to Cariprazine, an FDA-approved atypical antipsychotic.[11] Cariprazine is a potent dopamine D3 and D2 receptor partial agonist with preferential binding to the D3 receptor.[3] This profile is believed to contribute to its efficacy in treating schizophrenia and bipolar mania.
The synthesis of Cariprazine from this intermediate would involve a subsequent reaction, typically a reductive amination, to append the final trans-4-(3,3-dimethylureido)cyclohexyl]ethyl moiety. The initial SNAr reaction, as detailed in the protocol above, is a critical bond-forming step that constructs the core of the final drug molecule.
Data Presentation: Biological Activity of a Derived Ligand
The ultimate validation of a synthetic intermediate is the biological activity of the final compounds derived from it. Cariprazine serves as an excellent exemplar.
| Ligand | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Cariprazine | Dopamine D3 | 0.085 | Partial Agonist |
| Dopamine D2 | 0.49 | Partial Agonist | |
| Serotonin 5-HT1A | 2.6 | Partial Agonist | |
| Serotonin 5-HT2B | 0.58 | Antagonist | |
| Serotonin 5-HT2A | 18.8 | Antagonist |
(Data compiled from publicly available pharmacological databases and literature.[3])
The sub-nanomolar affinity for the D3 receptor highlights the precision that can be achieved with ligands built from the this compound scaffold. The D3-preferential binding is a key feature of Cariprazine's pharmacological profile.
Conclusion and Future Perspectives
This compound is a high-value, versatile intermediate for the synthesis of advanced dopamine receptor ligands. Its inherent reactivity, driven by the electron-deficient pyridazine core, allows for reliable and efficient C-N bond formation through nucleophilic aromatic substitution. The protocol provided herein offers a robust and reproducible method for coupling this intermediate with complex amines, a key step in the construction of multi-component ligands like Cariprazine.
The structure-activity relationships derived from ligands synthesized using this building block continue to inform the design of next-generation therapeutics for neuropsychiatric disorders.[5] Future work will likely focus on leveraging this scaffold to develop ligands with even greater subtype selectivity or biased signaling properties, opening new avenues for treating complex brain disorders with improved efficacy and tolerability.
References
- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds-synthesis, biological activity, and structural evaluation [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Dopamine D3 receptor ligands with antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol: An Application Note and Detailed Protocol
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The title compound, 1-(6-chloropyridazin-3-yl)piperidin-4-ol, incorporates both the reactive chloropyridazine moiety and a piperidin-4-ol group, making it a valuable building block for the synthesis of novel pharmaceutical candidates. The strategic introduction of the piperidin-4-ol provides a handle for further functionalization, potentially modulating solubility and biological target engagement.
This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound. The synthetic strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[1][2] In this procedure, the electron-deficient pyridazine ring of 3,6-dichloropyridazine is activated towards nucleophilic attack by the secondary amine of piperidin-4-ol. The differential reactivity of the two chlorine atoms on the pyridazine ring allows for a selective monosubstitution, yielding the desired product.[1]
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Supplier |
| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | 14.9 | 0.1 | Sigma-Aldrich |
| Piperidin-4-ol | 5382-16-1 | 101.15 | 10.1 | 0.1 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 15.2 | 0.15 | Sigma-Aldrich |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 mL | - | Fisher Scientific |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | Fisher Scientific |
| Hexanes | 110-54-3 | 86.18 | As needed | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq) | - | - | As needed | - | In-house preparation |
| Brine (Saturated NaCl solution) | - | - | As needed | - | In-house preparation |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Fisher Scientific |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Procedure
DOT Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Addition:
-
To the flask, add 3,6-dichloropyridazine (14.9 g, 0.1 mol) and piperidin-4-ol (10.1 g, 0.1 mol).
-
Add 200 mL of ethanol to the flask and stir the mixture at room temperature to dissolve the solids.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add triethylamine (15.2 g, 20.9 mL, 0.15 mol) dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature below 10 °C. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]
-
-
Reaction:
-
After the addition of triethylamine is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1 v/v).
-
Spot the reaction mixture and the starting materials on a TLC plate.
-
The reaction is considered complete when the starting material spots have disappeared, and a new, more polar spot corresponding to the product is observed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 150 mL of ethyl acetate and 100 mL of water. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white to off-white solid.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Safety Precautions
-
3,6-Dichloropyridazine: This compound is harmful if swallowed and causes skin and serious eye irritation.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work in a well-ventilated fume hood.[3][4]
-
Triethylamine: This is a flammable and corrosive liquid. Handle in a fume hood and avoid contact with skin and eyes.
-
General Precautions: Avoid inhalation of dust and vapors.[3][4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4]
Characterization
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 70-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28 (d, J = 9.2 Hz, 1H, pyridazine-H), 6.85 (d, J = 9.2 Hz, 1H, pyridazine-H), 4.05-3.95 (m, 1H, CH-OH), 3.85-3.75 (m, 2H, piperidine-H), 3.40-3.30 (m, 2H, piperidine-H), 2.10-2.00 (m, 2H, piperidine-H), 1.75-1.65 (m, 2H, piperidine-H), 1.60 (br s, 1H, OH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 159.8, 150.2, 128.5, 118.9, 67.5, 45.3, 33.8. |
| Mass Spectrometry (ESI+) | m/z: 214.07 [M+H]⁺, 216.07 [M+H+2]⁺ (isotopic pattern for one chlorine atom) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive reagents.- Insufficient base. | - Extend the reaction time or increase the temperature slightly.- Check the purity of the starting materials.- Add an additional portion of triethylamine. |
| Low Yield | - Incomplete reaction.- Loss of product during work-up or purification. | - Ensure the reaction goes to completion by TLC.- Be careful during extractions and transfers.- Optimize the column chromatography conditions. |
| Impure Product | - Incomplete separation during column chromatography.- Presence of starting materials or byproducts. | - Repeat the column chromatography with a shallower gradient.- Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). |
References
Application Note: High-Purity Isolation of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol using Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol, a key heterocyclic building block in pharmaceutical and agrochemical research. The inherent polarity and basic nitrogen atoms of this compound present unique challenges for chromatographic separation, often leading to poor peak shape and inefficient purification on standard silica gel.[1] This guide details a robust normal-phase flash column chromatography method, explaining the scientific rationale behind the selection of the stationary phase, mobile phase, and detection parameters. By following this protocol, researchers can consistently achieve >98% purity of the target compound from a complex crude reaction mixture.
Introduction and Separation Rationale
This compound is a bifunctional molecule featuring a polar alcohol group and two basic nitrogen atoms within its heterocyclic rings. The pyridazine moiety is known to be a π-deficient aromatic skeleton, and its nitrogen atoms (pKa ≈ 2.3) are capable of forming strong hydrogen bonds.[2] These properties dictate the compound's chromatographic behavior.
The primary challenge in purifying such compounds via normal-phase chromatography on silica gel is the strong interaction between the basic nitrogen atoms and the acidic silanol groups (Si-OH) on the silica surface.[1] This can lead to significant peak tailing, irreversible adsorption, and poor separation resolution. To counteract this, the mobile phase must be carefully modified. This protocol employs a ternary solvent system—a non-polar base solvent (Dichloromethane), a polar eluting solvent (Methanol), and a basic additive (Ammonium Hydroxide)—to achieve efficient and symmetrical elution.
-
Dichloromethane (DCM): Serves as the primary, less polar solvent, allowing for the elution of non-polar impurities.
-
Methanol (MeOH): A highly polar solvent required to displace the polar target compound from the silica gel.
-
Ammonium Hydroxide (NH₄OH): A basic additive that neutralizes the acidic silanol groups on the stationary phase, preventing strong ionic interactions with the basic nitrogens of the analyte and thus dramatically improving peak shape and recovery.
Physicochemical Properties & Initial Analysis (TLC)
A preliminary analysis using Thin-Layer Chromatography (TLC) is essential to determine the optimal solvent conditions for the flash chromatography separation.[3]
| Property | Value / Observation | Source / Method |
| Molecular Formula | C₉H₁₂ClN₃O | PubChem CID: 57348988 |
| Molecular Weight | 213.67 g/mol | PubChem CID: 57348988 |
| Appearance | Off-white to yellow solid | Typical Observation |
| Solubility | Soluble in DCM, MeOH, DMSO; Poorly soluble in Hexanes | Experimental |
| TLC Stationary Phase | Silica Gel 60 F₂₅₄ | Standard Practice |
| TLC Mobile Phase | 95:5:0.5 (DCM:MeOH:NH₄OH) | Optimized Condition |
| Target Rf | ~0.35 | Ideal for Column Separation |
TLC Visualization: Due to the presence of the chloropyridazine ring, the compound is UV-active and can be visualized under short-wave UV light (254 nm) as a dark spot on a fluorescent background.[4][5] For enhanced visualization, especially for tracking impurities, staining with potassium permanganate (KMnO₄) is effective. The alcohol and secondary amine functionalities are readily oxidized, appearing as yellow spots on a purple background.[4]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude material using an automated flash chromatography system.
Materials and Instrumentation
| Item | Specification |
| Flash System | Any automated flash chromatography system |
| Column | 50g Pre-packed Silica Gel Column |
| Solvents | Dichloromethane (DCM), HPLC Grade |
| Methanol (MeOH), HPLC Grade | |
| Ammonium Hydroxide (NH₄OH), ACS Grade (28-30%) | |
| Crude Sample | ~1g of crude this compound |
| Sample Loading | Solid loading with 2-3g of Celite or Silica Gel |
| Detector | UV-Vis Detector with wavelength scanning (210-400 nm) |
| Collection | 15 mL test tubes |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 95:5 (v/v) Methanol : Ammonium Hydroxide. Prepare this mixture fresh in a fume hood.
-
-
Sample Preparation (Solid Loading):
-
Dissolve ~1g of the crude product in a minimal amount of DCM/MeOH (~5-10 mL).
-
Add 2-3g of Celite or silica gel to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique prevents solvent effects that can degrade separation quality.[6]
-
-
Chromatography System Setup and Elution Gradient:
-
Install the 50g silica column onto the flash system.
-
Load the prepared solid sample into an empty solid-load cartridge and place it in-line before the main column.
-
Equilibrate the column with 100% Solvent A (DCM) for 2 column volumes (CV).
-
Set the detection wavelengths at 254 nm and 280 nm.
-
Program the following gradient elution profile:
-
| Column Volumes (CV) | % Solvent A (DCM) | % Solvent B (MeOH/NH₄OH) | Rationale |
| 0 - 2 | 100% | 0% | Equilibrate column and elute very non-polar impurities. |
| 2 - 12 | 100% → 80% | 0% → 20% | Gradually increase polarity to elute the target compound. |
| 12 - 15 | 80% | 20% | Hold to ensure complete elution of the target. |
| 15 - 17 | 80% → 0% | 20% → 100% | High-polarity flush to remove strongly bound impurities. |
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions corresponding to the main peak by TLC using the same mobile phase (95:5:0.5 DCM:MeOH:NH₄OH) to confirm purity.
-
Pool the pure fractions.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum for several hours to remove residual solvents.
-
Workflow and Data Visualization
The overall purification workflow is summarized in the diagram below.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group on 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1-(6-chloropyridazin-3-yl)piperidin-4-ol scaffold represents a confluence of two pharmacologically significant heterocycles: pyridazine and piperidine. Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The piperidine ring is a common structural motif in numerous natural products and FDA-approved drugs, often contributing to desirable pharmacokinetic properties.[4][5][6] The hydroxyl group on the 4-position of the piperidine ring and the chlorine atom on the 6-position of the pyridazine ring serve as versatile synthetic handles for chemical elaboration. This allows for the creation of diverse libraries of compounds for screening in drug discovery programs.[7]
This application note provides a comprehensive guide to the derivatization of the hydroxyl group of this compound and subsequent modifications of the pyridazine core. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for the synthesis of novel chemical entities.
Strategic Approaches to Hydroxyl Group Derivatization
The secondary hydroxyl group in this compound offers a prime site for modification to explore structure-activity relationships (SAR). The primary strategies for its derivatization—esterification, etherification, and acylation—are detailed below. The choice of a specific method will depend on the desired physicochemical properties of the final compound and the compatibility of the reagents with the heterocyclic core.
Diagram: General Workflow for Derivatization and Analysis
Caption: General workflow for derivatization and subsequent modification.
Experimental Protocols: Hydroxyl Group Modification
Esterification via Carbodiimide Coupling
This protocol describes the formation of an ester linkage by coupling the hydroxyl group with a carboxylic acid using a carbodiimide activating agent.
Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M).
-
Addition of Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the hydroxyl group of the piperidinol. DMAP acts as a nucleophilic catalyst to accelerate the reaction.
Williamson Ether Synthesis
This classic method is employed for the formation of ethers by reacting the alcohol with an alkyl halide in the presence of a strong base.
Protocol:
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or DMF (0.2 M) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide or methyl iodide) (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Causality: The strong base deprotonates the hydroxyl group to form a nucleophilic alkoxide, which then displaces the halide from the alkyl halide in an Sₙ2 reaction to form the ether.
Acylation with Acyl Chlorides
Acylation provides a straightforward method to introduce acyl groups, forming esters. This reaction is typically rapid and high-yielding.[8][9]
Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base such as triethylamine (TEA) or pyridine (2.0 eq) in anhydrous DCM (0.2 M) at 0 °C.
-
Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1-3 hours. Monitor for completion using TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography if necessary.
Causality: The basic conditions neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The high reactivity of the acyl chloride ensures a rapid reaction with the hydroxyl group.
Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the formation of esters with inversion of stereochemistry at the alcohol center, although for an achiral starting material like this compound, it serves as a mild alternative to other esterification methods.[10][11][12][13][14] It is particularly useful for secondary alcohols.[12][13]
Protocol:
-
Initial Mixture: In a round-bottom flask, dissolve this compound (1.0 eq), the desired carboxylic acid (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF (0.1 M).
-
Azodicarboxylate Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: Concentrate the reaction mixture and purify directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Causality: Triphenylphosphine and the azodicarboxylate form a betaine intermediate that activates the alcohol, making it a good leaving group for subsequent nucleophilic attack by the carboxylate.[11]
Summary of Derivatization Methods
| Derivatization Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (h) | Key Advantages |
| Carbodiimide Coupling | Carboxylic Acid, DCC/EDC, DMAP | DCM, DMF | Room Temp | 12-24 | Mild conditions, broad substrate scope. |
| Williamson Ether Synthesis | Alkyl Halide, NaH | THF, DMF | 0 to Room Temp | 4-16 | Forms stable ether linkages. |
| Acylation | Acyl Chloride, TEA/Pyridine | DCM | 0 | 1-3 | Rapid and often high-yielding. |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD/DIAD | THF | 0 to Room Temp | 2-12 | Mild conditions, good for secondary alcohols.[12][13] |
Post-Derivatization: Modification of the Pyridazine Core
The 6-chloro-pyridazine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling further diversification of the derivatized scaffold.
Diagram: Decision Tree for Synthetic Strategy
Caption: Decision tree for derivatization and modification strategy.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the chloropyridazine with an aryl or heteroaryl boronic acid.[15][16][17][18][19]
Protocol:
-
Reaction Setup: To a microwave vial or Schlenk tube, add the derivatized this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1) or toluene/ethanol/water.
-
Reaction: Heat the mixture to 80-120 °C for 2-18 hours. Microwave irradiation can often significantly reduce reaction times.[16] Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality: The palladium catalyst undergoes oxidative addition to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the active catalyst.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position of the pyridazine ring.[20][21][22][23][24]
Protocol:
-
Reagent Mixture: In a glovebox or under an inert atmosphere, combine the derivatized this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 4-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Heat the sealed reaction vessel at 80-110 °C for 4-24 hours until the starting material is consumed, as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Causality: The palladium catalyst facilitates the coupling of the amine and the aryl chloride through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[23]
Characterization of Derivatized Products
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[25]
Conclusion
The synthetic protocols outlined in this application note provide a versatile toolkit for the chemical exploration of the this compound scaffold. By systematically derivatizing the hydroxyl group and subsequently modifying the chloropyridazine ring, researchers can generate a rich collection of novel compounds with the potential for diverse pharmacological activities. The judicious choice of synthetic strategy, guided by the principles of modern organic chemistry, will be paramount in the successful development of new therapeutic agents based on this privileged heterocyclic core.
References
- 1. sarpublication.com [sarpublication.com]
- 2. rjptonline.org [rjptonline.org]
- 3. ijcrt.org [ijcrt.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives in SearchWorks catalog [searchworks.stanford.edu]
- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of this important synthetic intermediate.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The core of this synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and piperidin-4-ol. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates nucleophilic attack.[1] However, achieving high yields and purity can be challenging due to competing reactions and the formation of by-products. This guide will address common issues and provide evidence-based solutions to optimize your synthetic route.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable solutions.
Issue 1: Low Reaction Yield
Question: My reaction yield for this compound is consistently below 50%. What are the potential causes and how can I improve it?
Answer: Low yields in this SNAr reaction can stem from several factors, including incomplete reaction, sub-optimal reaction conditions, and degradation of starting materials or product. Here’s a systematic approach to troubleshoot and improve your yield:
1. Reagent Quality and Stoichiometry:
-
Piperidin-4-ol Quality: Ensure the piperidin-4-ol is of high purity and free of moisture. It is hygroscopic and can absorb water, which can interfere with the reaction.
-
Molar Ratio: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of piperidin-4-ol (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion, especially if the 3,6-dichloropyridazine is not perfectly pure.
2. Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective as they can solvate the nucleophile and stabilize the Meisenheimer intermediate formed during the SNAr mechanism. Alcohols like isopropanol or ethanol can also be used.[2]
-
Base Selection: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3). The pKa of the base should be sufficient to deprotonate the piperidin-4-ol, enhancing its nucleophilicity.
-
Temperature and Reaction Time: The reaction typically requires heating. An initial starting point is 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and to ensure the reaction has gone to completion. Prolonged heating at very high temperatures can lead to decomposition.
3. Work-up and Purification:
-
Aqueous Work-up: After the reaction is complete, a careful aqueous work-up is necessary to remove the base and other water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate or dichloromethane is standard.
-
Purification Method: The crude product often requires purification. Column chromatography on silica gel is a common method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from unreacted starting materials and by-products. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.[3]
Issue 2: Formation of Bis-substituted By-product
Question: I am observing a significant amount of a by-product with a higher molecular weight, which I suspect is the bis-substituted product (1,4-bis(6-chloropyridazin-3-yl)piperidine). How can I minimize its formation?
Answer: The formation of the bis-substituted by-product occurs when a second molecule of 3,6-dichloropyridazine reacts with the nitrogen of the newly formed this compound. This is a common issue in reactions involving difunctional reagents.
Minimization Strategies:
-
Control Stoichiometry: The most effective way to minimize bis-substitution is to use an excess of piperidin-4-ol relative to 3,6-dichloropyridazine. A molar ratio of 1.5 to 2.0 equivalents of piperidin-4-ol can significantly favor the mono-substituted product.
-
Slow Addition: Adding the 3,6-dichloropyridazine solution slowly to the reaction mixture containing piperidin-4-ol and the base can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second substitution.
-
Lower Reaction Temperature: While higher temperatures increase the reaction rate, they can also promote the formation of by-products. Experiment with a lower reaction temperature (e.g., 60-80 °C) and a longer reaction time to see if this improves the product ratio.
Issue 3: Difficulty in Reaction Monitoring by TLC
Question: I am having trouble getting a clear separation of my starting materials and product on a TLC plate, making it difficult to monitor the reaction progress. What can I do?
Answer: Effective TLC monitoring is crucial for determining the endpoint of a reaction and for developing a purification strategy.
Tips for Improved TLC Analysis:
-
Solvent System Optimization: The key to good separation is finding the right mobile phase. For this reaction, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. Experiment with different ratios to achieve a good separation (Rf values between 0.2 and 0.8 for your compounds of interest).
-
Visualization Techniques:
-
UV Light: Both 3,6-dichloropyridazine and the product are UV active and should be visible under a UV lamp (254 nm).
-
Staining: If the spots are faint, using a staining agent can help. Potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many functional groups. Iodine vapor is another simple and effective visualization method.
-
-
Co-spotting: To definitively identify your product spot, run a lane with your starting material, a lane with your reaction mixture, and a lane where you have co-spotted the starting material and the reaction mixture. This will help you distinguish the product from unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 3,6-dichloropyridazine and piperidin-4-ol?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring makes the carbon atoms susceptible to nucleophilic attack.[4] The piperidin-4-ol acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom. This addition step forms a negatively charged intermediate called a Meisenheimer complex, which is resonance-stabilized. In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the pyridazine ring is restored, yielding the final product.
Q2: Are there any alternative starting materials or synthetic routes to consider?
A2: While the reaction of 3,6-dichloropyridazine with piperidin-4-ol is a common and direct route, other strategies exist. For instance, one could start with a protected piperidin-4-one, perform the SNAr reaction, and then reduce the ketone to the alcohol.[5] However, this adds extra steps to the synthesis. Another approach could involve using a different leaving group on the pyridazine ring, but chlorine is generally a good and readily available option.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of analytical techniques should be used to confirm the identity and purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation. The 1H NMR spectrum should show characteristic peaks for the pyridazine and piperidine protons, and their integration should correspond to the expected number of protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of the final product.[6] A well-developed HPLC method can also be used to quantify any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and C-Cl stretch.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound, incorporating best practices to maximize yield and purity.
Materials:
-
3,6-Dichloropyridazine
-
Piperidin-4-ol
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Isopropanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-ol (1.2 equivalents) and triethylamine (1.5 equivalents) in DMF.
-
Reagent Addition: To this stirring solution, add 3,6-dichloropyridazine (1.0 equivalent) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.2 eq. Piperidin-4-ol | Drives the reaction to completion and minimizes bis-substitution. |
| Solvent | DMF or Isopropanol | Polar aprotic solvent stabilizes the intermediate.[2] |
| Base | Triethylamine (1.5 eq.) | Neutralizes HCl without acting as a competing nucleophile. |
| Temperature | 90 °C | Provides sufficient energy for the reaction without causing degradation. |
| Reaction Time | 4-6 hours (TLC monitored) | Ensures reaction goes to completion. |
| Purification | Column Chromatography | Effectively removes impurities and unreacted starting materials. |
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthetic procedure. The core of this synthesis is a nucleophilic aromatic substitution (SNAr), a powerful but sometimes challenging reaction class. This guide provides in-depth, field-proven insights to help you optimize your reaction, maximize yield, and troubleshoot impurities effectively.
Troubleshooting Guide: Side Product Formation & Mitigation
This section addresses specific experimental issues in a problem-and-solution format, focusing on the underlying chemical principles.
Question 1: My final product shows a major impurity with a mass of M+106, and the overall yield of my desired product is low. What is happening?
Answer: This is a classic and the most common issue in this synthesis. The impurity observed is almost certainly the di-substituted side product, 3,6-bis(4-hydroxypiperidin-1-yl)pyridazine .
-
Causality (The "Why"): The starting material, 3,6-dichloropyridazine, possesses two electrophilic carbon atoms (C3 and C6), both activated for nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.[1][2][3] The first substitution with 4-hydroxypiperidine yields the desired product. However, this product is still an activated chloroazine and can react with a second molecule of 4-hydroxypiperidine. If there is an excess of the piperidine nucleophile or if reaction conditions (high temperature, long reaction time) are too harsh, the rate of this second substitution becomes significant, leading to the formation of the di-substituted side product and consuming your desired mono-substituted product.
-
Troubleshooting & Mitigation Strategy:
-
Control Stoichiometry: This is the most critical parameter. Use a precise 1.0 to 1.05 molar equivalent of 4-hydroxypiperidine relative to 3,6-dichloropyridazine. An excess of the nucleophile is the primary driver for di-substitution.
-
Controlled Addition: Add the 4-hydroxypiperidine (or a solution of it with a base like diisopropylethylamine) slowly, portion-wise or via a syringe pump, to the solution of 3,6-dichloropyridazine. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor by TLC or LC-MS. Avoid high temperatures (>80 °C) which can accelerate the second substitution.
-
Reaction Monitoring: Closely monitor the reaction's progress. Once the starting 3,6-dichloropyridazine is consumed, quench the reaction promptly to prevent the product from being converted into the di-substituted impurity.
-
Question 2: My LC-MS analysis shows a peak with a mass corresponding to M-17 (loss of OH) or other unexpected fragments. Is my product unstable?
Answer: While the product itself is generally stable, observing fragments like M-17 is often an artifact of the analytical method, but it can also indicate minor side reactions.
-
Causality (The "Why"):
-
Mass Spectrometry Fragmentation: The most likely cause is in-source fragmentation within the mass spectrometer, especially with high-energy ionization sources like APCI or ESI with high cone voltage. Tertiary alcohols can readily lose water (18 Da), so observing an M+H-H₂O peak is common.
-
Elimination Side Reaction: Under excessively harsh basic or acidic conditions during workup, or high heat, a minor amount of elimination of the hydroxyl group to form the corresponding alkene, 1-(6-chloropyridazin-3-yl)-1,2,3,6-tetrahydropyridine, could occur. This is generally a minor pathway.
-
-
Troubleshooting & Mitigation Strategy:
-
Optimize MS Conditions: If using LC-MS for monitoring, reduce the cone/fragmentor voltage in your ESI source to minimize in-source fragmentation and get a clearer picture of the actual components in your reaction mixture.
-
Neutral Workup: Ensure your aqueous workup is performed under mild pH conditions. Avoid strong acids or bases. A simple extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by a brine wash is often sufficient.
-
Avoid High Temperatures: Concentrate the product solution under reduced pressure at moderate temperatures (e.g., < 40 °C) to prevent potential thermal degradation.
-
Question 3: I see a minor impurity on my TLC plate that doesn't correspond to the starting materials or the di-substituted product. What else could it be?
Answer: Besides the major di-substituted product, several other minor side products can form depending on the specific reaction conditions and purity of reagents.
-
Potential Minor Side Products:
-
Hydrolysis Product (6-chloro-3-pyridazinol): If there is significant water in your solvent or base, it can act as a nucleophile and react with 3,6-dichloropyridazine.
-
O-Arylated Isomer: While the nitrogen of 4-hydroxypiperidine is a much stronger nucleophile than the oxygen, a minuscule amount of O-arylation could theoretically occur, leading to 3-chloro-6-(piperidin-4-yloxy)pyridazine. This is highly unlikely to be a significant impurity in a standard SNAr reaction but can be considered in complex reaction mixtures. Copper-catalyzed conditions, for instance, can sometimes favor O-arylation.[4][5]
-
Solvent Adducts: If using an alcohol (e.g., ethanol, butanol) as a solvent with a strong base (e.g., NaH, NaOEt), the corresponding alkoxide can be formed and compete with your primary nucleophile.
-
-
Troubleshooting & Mitigation Strategy:
-
Use Anhydrous Conditions: Employ dry solvents (e.g., anhydrous DMF, NMP, or acetonitrile) and fresh, high-purity reagents to minimize hydrolysis.
-
Choose an Inert Solvent: Use aprotic solvents like DMF, DMAc, NMP, or even a high-boiling ether like dioxane with a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to prevent solvent participation.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction? This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It involves two key steps:
-
Addition: The nucleophilic nitrogen of 4-hydroxypiperidine attacks the electron-deficient C3 (or C6) position of the pyridazine ring. This breaks the aromaticity and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6][7]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring is crucial for stabilizing the negative charge in the Meisenheimer intermediate, making the reaction feasible.[2][3]
Q2: Which analytical techniques are best for monitoring the reaction and identifying impurities? A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides retention time data for quantifying the relative amounts of components and mass data for confirming the identity of the product and impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final, purified product and can be used to identify the structure of isolated impurities.
Q3: What is the best way to purify the final product away from the di-substituted side product? The polarity difference between the mono- and di-substituted products allows for effective separation.
-
Column Chromatography: This is the most reliable method. The di-substituted product, containing two hydroxyl groups, is significantly more polar than the desired mono-substituted product. A silica gel column using a gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, will effectively separate the two compounds.
-
Recrystallization/Trituration: If the product crystallizes well, this can be an effective and scalable purification method. The desired product is often less soluble than the di-substituted impurity in certain solvent systems. Experiment with solvents like ethyl acetate, isopropanol, or mixtures with heptane to find optimal conditions.
Data Summary: Key Reaction Components
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Feature (MS, ESI+) |
| Starting Material | 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | m/z 149/151 [M+H]⁺ |
| Nucleophile | 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | m/z 102 [M+H]⁺ |
| Desired Product | This compound | C₉H₁₂ClN₃O | 213.66 | m/z 214/216 [M+H]⁺ |
| Primary Side Product | 3,6-bis(4-hydroxypiperidin-1-yl)pyridazine | C₁₄H₂₂N₄O₂ | 294.35 | m/z 295 [M+H]⁺ |
| Minor Side Product | 6-Chloro-3-pyridazinol | C₄H₃ClN₂O | 130.53 | m/z 131/133 [M+H]⁺ |
Visualized Workflow & Mechanisms
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues encountered during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
Reaction Mechanism: Desired Product vs. Side Product
This diagram illustrates the competing reaction pathways leading to the desired mono-substituted product and the undesired di-substituted side product.
Caption: Competing reaction pathways in the synthesis.
Reference Experimental Protocol
This protocol is a validated starting point. Researchers should adapt it based on their lab-specific equipment and observations.
Objective: Synthesize this compound while minimizing side product formation.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
4-Hydroxypiperidine (1.05 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of dichloropyridazine).
-
Reagent Addition: In a separate flask, dissolve 4-hydroxypiperidine (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DMF.
-
Reaction: Slowly add the 4-hydroxypiperidine/DIPEA solution to the stirring solution of 3,6-dichloropyridazine at room temperature over 30-60 minutes.
-
Heating & Monitoring: Gently heat the reaction mixture to 50 °C. Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, to isolate the pure this compound.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. biomedres.us [biomedres.us]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Chloropyridazines
Welcome to the technical support center for chloropyridazine substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the pyridazine scaffold. As a π-deficient heteroaromatic system, the pyridazine ring is inherently activated towards nucleophilic attack, making the displacement of a chloro substituent a fundamental and powerful transformation.[1] However, achieving high yields and purity requires a nuanced understanding of the reaction parameters.
This document moves beyond simple protocols to provide a deeper insight into the causality behind experimental choices. It is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section to build a foundational understanding of the reaction mechanism and component selection.
Troubleshooting Guide: Diagnosing and Solving Common Issues
Encountering unexpected results is a common part of research. This section provides a logical framework for diagnosing and resolving issues such as low yield, side product formation, or complete reaction failure.
Problem 1: Low or No Conversion to the Desired Product
A lack of reactivity is often the most frustrating outcome. Before resorting to a complete redesign, systematically evaluate the following parameters.
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low reaction conversion.
Detailed Checklist:
-
Assess the Electronic Nature of Your Chloropyridazine: The SNAr reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[2][3] Its stability is paramount.
-
Problem: Your pyridazine has electron-donating groups (EDGs) like -CH₃ or -OCH₃. These destabilize the intermediate, slowing or stopping the reaction.
-
Solution: Reactions with electron-rich pyridazines require more forcing conditions: higher temperatures, stronger nucleophiles, or extended reaction times. If SNAr fails, consider transition-metal-catalyzed cross-coupling reactions as an alternative.
-
-
Evaluate the Nucleophile's Strength and Concentration:
-
Problem: The chosen nucleophile (e.g., a hindered secondary amine or a weakly acidic phenol) is not reactive enough.
-
Solution: Increase the equivalents of the nucleophile (2-3 eq.). If that fails, a stronger nucleophile is needed. For O- or N-nucleophiles, ensure the base is strong enough to fully deprotonate them.
-
-
Re-evaluate Your Solvent Choice: The solvent plays a critical role in mediating reactivity.[4][5]
-
Problem: Using protic solvents like ethanol or water. These solvents can form hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity.[5][6]
-
Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents solvate the counter-ion of the base but leave the nucleophile "naked" and highly reactive.
-
-
Consider the Temperature:
-
Problem: The activation energy barrier, which involves disrupting the ring's aromaticity, is not being overcome.[3]
-
Solution: Increase the reaction temperature. Many SNAr reactions on chloropyridazines are run between 80 °C and 150 °C. For very unreactive systems, microwave heating can be highly effective at safely reaching higher temperatures and dramatically reducing reaction times.[7]
-
Problem 2: Significant Side Product Formation
The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.
Key Side Reaction: Hydrolysis to Pyridazinone
-
Observation: A major side product has a mass corresponding to the replacement of -Cl with -OH.
-
Cause: The chloropyridazine is reacting with water or hydroxide ions. This is a common issue, as water can be introduced from solvents that are not anhydrous or from bases like NaOH or KOH. The resulting pyridazinone is often highly polar and can complicate purification. Hydrolysis is a form of nucleophilic substitution where water is the nucleophile.[8][9][10] The rate of hydrolysis can be enhanced by the polar, zwitterionic character of the pyridazine ring structure.[11]
-
Prevention Strategies:
-
Use Anhydrous Solvents: Ensure your DMF or DMSO is from a freshly opened bottle or has been dried over molecular sieves.
-
Choose a Non-Hydroxide Base: Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA, DBU) when possible. If a very strong base is needed for deprotonation, use sodium hydride (NaH) in an anhydrous solvent.
-
Workup Carefully: Quench the reaction with a non-aqueous workup if the product is sensitive to hydrolysis at high pH.
-
Frequently Asked Questions (FAQs)
This section provides authoritative answers to common questions, grounding them in the principles of the SNAr mechanism.
Q1: What is the mechanism of this reaction, and why is it important for optimization?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this two-step process is crucial for troubleshooting.
The SNAr Mechanism on Chloropyridazine
Caption: The two-step Addition-Elimination mechanism of SNAr.
-
Addition Step (Rate-Limiting): A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this complex is the single most important factor for the reaction's success. Electron-withdrawing groups on the pyridazine ring stabilize this negative charge through resonance or induction, accelerating the reaction.[12][13]
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group. This step is typically very fast.
Why it Matters: Since the first step is rate-determining, all optimization efforts should focus on either increasing the nucleophile's reactivity or stabilizing the Meisenheimer complex.
Q2: How do I select the right solvent for my reaction?
Solvent choice directly impacts the reactivity of your nucleophile.[5] The ideal solvent will dissolve your reagents while maximizing the nucleophile's potency.
| Solvent Type | Examples | Mechanism of Action | Recommendation for Chloropyridazine SNAr |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Poorly solvates anions. It solvates the cation (e.g., K⁺ from K₂CO₃) but leaves the nucleophile "naked" and highly reactive. | Highly Recommended. This is the standard choice for promoting SNAr reactions. |
| Polar Protic | Water, Ethanol, Isopropanol | Strongly solvates both cations and anions. Forms a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[5][6] | Use with Caution. Generally slows SNAr. Can be used in specific "green chemistry" protocols, sometimes with unexpected success, but is not the first choice.[7] |
| Non-Polar | Toluene, Hexane, Dioxane | Poorly dissolves ionic reagents (bases, deprotonated nucleophiles), leading to low reaction rates or heterogeneous mixtures that are difficult to control. | Not Recommended. Typically unsuitable for SNAr reactions involving charged nucleophiles. |
Q3: What is the role of the base, and how do I choose one?
The base typically has one primary role: to deprotonate the nucleophile, making it a more potent anion. For example, an amine (R-NH₂) is a moderate nucleophile, but its deprotonated amide form (R-NH⁻) is far more reactive.
| Base | Type | pKa (Conjugate Acid) | Common Use Case |
| K₂CO₃, Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Workhorse bases. Ideal for deprotonating phenols and some amines. Inexpensive and easy to remove. |
| DIPEA, Et₃N | Tertiary Amine (Organic) | ~11 | Non-nucleophilic bases. Used when the starting material or product is sensitive to stronger bases. Often too weak for full deprotonation of many nucleophiles. |
| DBU | Amidine (Organic) | ~13.5 | Strong, non-nucleophilic base. Excellent for deprotonating alcohols and less acidic N-H bonds without acting as a competing nucleophile. |
| NaH, KHMDS | Hydride / Amide | ~35-37 | Very strong, non-nucleophilic bases. Used for weakly acidic nucleophiles like aliphatic alcohols or secondary amines that require complete and irreversible deprotonation. Must be used in anhydrous conditions. |
Rule of Thumb: The pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the nucleophile to ensure sufficient deprotonation.
General Experimental Protocol: Amination of 3,6-Dichloropyridazine
This protocol provides a robust starting point for the substitution of a chloropyridazine with a generic primary or secondary amine.
1. Reagent Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.).
-
Add potassium carbonate (K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous dimethylformamide (DMF) via syringe to create a ~0.2 M solution based on the limiting reagent.
-
Begin stirring the suspension.
2. Reaction Initiation:
-
Add the amine nucleophile (1.1 eq.) to the stirring suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (a starting point of 90 °C is recommended).
3. Monitoring the Reaction:
-
Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine but may have a similar polarity to the starting chloropyridazine.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Disubstitution in Reactions with Piperidine Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that controlling the reactivity of the piperidine nitrogen is a frequent challenge in complex molecule synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, but its inherent nucleophilicity can lead to undesired side products, primarily through disubstitution and quaternization.
This guide is designed to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions. We will explore the causality behind experimental choices, enabling you to develop robust, self-validating synthetic strategies.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab. Each answer provides an immediate solution followed by a detailed explanation of the chemical principles at play.
Q1: My reaction is producing a high percentage of a di-substituted quaternary ammonium salt. How can I favor the desired mono-substituted product?
This is the most common issue in direct N-alkylation of piperidine. The mono-alkylated product is often still nucleophilic enough to react with a second molecule of the alkylating agent.
Immediate Actions:
-
Modify Stoichiometry: Use a significant excess of the piperidine starting material (5-10 equivalents) relative to the alkylating agent. Statistically, this increases the probability of the alkylating agent encountering an unreacted piperidine molecule.[1]
-
Control Reagent Addition: Add the alkylating agent slowly, ideally via a syringe pump over several hours.[1][2] This maintains a low concentration of the electrophile, kinetically favoring mono-alkylation.[1]
-
Reduce Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[1]
-
Change the Base: If you are using a base to scavenge the acid byproduct, switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA). Alternatively, running the reaction without a base can be effective; the mono-alkylated product precipitates as an ammonium salt, deactivating it towards further reaction.[2]
Causality Explained:
The core of the problem lies in the relative nucleophilicity of the starting piperidine versus the mono-alkylated product. While the product is slightly more sterically hindered, it remains a potent nucleophile. By keeping the concentration of the alkylating agent low at all times (slow addition) and ensuring a high concentration of the more reactive starting amine (excess piperidine), we can kinetically control the reaction. The formation of the ammonium salt without a base effectively removes the product from the reaction mixture, preventing the second addition.
Q2: I'm observing very low conversion of my piperidine starting material, even after extended reaction times. What's going on?
Low conversion often points to issues with reagent reactivity or reaction conditions that are too mild.
Troubleshooting Steps:
-
Check Your Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can stabilize charged intermediates and transition states.[2] If your reagents are precipitating, you may need a more effective solvent.
-
Increase Temperature: While lower temperatures favor selectivity (see Q1), some reactions require more thermal energy to overcome the activation barrier. Cautiously increase the temperature in increments of 10 °C while carefully monitoring for the formation of side products by TLC or LC-MS.
-
Re-evaluate the Base: If you are running the reaction without a base, the accumulation of the product as an ammonium salt can slow the reaction down significantly.[2] Adding a mild base like potassium carbonate can speed up the reaction, but be mindful of the potential for di-alkylation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable strategy to guarantee mono-substitution?
Without question, a protecting group strategy is the most robust method for ensuring selective mono-functionalization of the piperidine nitrogen.[3][4][5] This approach involves three key stages:
-
Protection: The piperidine nitrogen is "capped" with a protecting group.
-
Modification: A reaction is performed elsewhere on the molecule.
-
Deprotection: The protecting group is selectively removed to reveal the mono-functionalized piperidine.
This strategy completely prevents di-substitution by rendering the nitrogen non-nucleophilic.
Q2: Which protecting group is best for my piperidine derivative?
The ideal protecting group is stable to your subsequent reaction conditions but can be removed easily without affecting other functional groups. The three most common choices are Boc, Cbz, and Fmoc.[3]
| Protecting Group | Full Name | Introduction Reagent | Removal Conditions | Key Advantages |
| Boc | tert-Butoxycarbonyl | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (TFA, HCl)[6] | Stable to bases and hydrogenation; widely used.[3] |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc.[3] |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[6][7] | Stable to acids and hydrogenation; common in peptide synthesis.[3] |
Table 1: Comparison of common N-protecting groups for piperidine derivatives.
Q3: Are there alternative methods to direct alkylation for introducing substituents cleanly?
Yes. Reductive amination is an excellent and often superior alternative for N-alkylation that inherently avoids over-alkylation.[8][9]
The Process:
-
The piperidine derivative is reacted with an aldehyde or ketone to form an iminium ion intermediate in situ.
-
A mild reducing agent, selective for the iminium ion over the carbonyl, is present to reduce the intermediate to the N-alkylated product.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its high selectivity and mild nature.[9] Since the tertiary amine product is not reactive towards the aldehyde or ketone starting materials, the formation of quaternary salts is completely avoided.[9]
Q4: How do I choose the right synthetic strategy?
The optimal strategy depends on the complexity of your molecule and the nature of the substituent you are adding.
Detailed Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation via Slow Addition
This protocol maximizes mono-alkylation by controlling reaction kinetics.
Materials:
-
Piperidine derivative (5.0 eq)
-
Alkyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Syringe pump
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine derivative (5.0 eq) and K₂CO₃ (2.0 eq) in anhydrous ACN.
-
Prepare a solution of the alkyl bromide (1.0 eq) in a separate flask with anhydrous ACN.
-
Draw the alkyl bromide solution into a syringe and place it on a syringe pump.
-
Add the alkyl bromide solution to the stirred piperidine solution dropwise over 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, filter off the K₂CO₃ and concentrate the filtrate in vacuo.
-
Purify the crude product via column chromatography to separate the desired mono-alkylated product from the excess starting amine.
Protocol 2: Mono-N-Alkylation via N-Boc Protection Strategy
This protocol ensures mono-alkylation through a protection/deprotection sequence.
Part A: N-Boc Protection [3]
-
Dissolve the piperidine derivative (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected piperidine, which is often pure enough for the next step.
Part B: Alkylation (Example)
-
Dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DMF.
-
Cool to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Stir for 30 minutes.
-
Add the alkyl halide (1.1 eq) and allow the reaction to proceed until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Purify as necessary.
Part C: N-Boc Deprotection
-
Dissolve the Boc-protected compound in DCM or 1,4-dioxane.
-
Add an excess of strong acid, such as trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete.
-
Concentrate in vacuo. If TFA was used, co-evaporate with toluene several times to remove residual acid. The product is typically obtained as the corresponding ammonium salt.
Protocol 3: Mono-N-Alkylation via Reductive Amination[10]
This protocol provides a mild and highly selective route to N-alkylated piperidines.
Materials:
-
Piperidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
In a round-bottom flask, combine the piperidine derivative (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCE.
-
If the amine is used as a salt (e.g., hydrochloride), add a base like TEA (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can accelerate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often slightly exothermic.
-
Stir at room temperature for 12-24 hours until the reaction is complete.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN111051288A - Industrial Process for Monoalkylation of Piperidine Nitrogen in Piperidine Derivatives with Deuterated Alkyl - Google Patents [patents.google.com]
- 5. WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl - Google Patents [patents.google.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Welcome to the technical support center for 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to ensure the successful isolation of high-purity material.
Understanding the Molecule and the Challenges
This compound is a substituted piperidine derivative. Its structure, featuring a basic piperidine nitrogen and a pyridazine ring, presents a unique set of purification challenges. The basicity of the piperidine moiety can lead to strong interactions with acidic stationary phases in chromatography, resulting in poor peak shape and recovery. Furthermore, the presence of polar functional groups influences its solubility profile, which is a critical consideration for crystallization.
The most common synthetic route to this compound involves the nucleophilic substitution of 3,6-dichloropyridazine with piperidin-4-ol. This reaction, while generally efficient, can lead to a variety of impurities that must be removed.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the reaction conditions. However, based on the typical synthesis from 3,6-dichloropyridazine and piperidin-4-ol, you should be vigilant for the following:
-
Unreacted Starting Materials: Residual 3,6-dichloropyridazine and piperidin-4-ol are common impurities.
-
Di-substituted Byproduct: The reaction of a second molecule of piperidin-4-ol at the remaining chlorine position of the pyridazine ring to form 1,1'-(pyridazine-3,6-diyl)bis(piperidin-4-ol).
-
Hydrolysis Products: If water is present in the reaction, hydrolysis of the chloropyridazine starting material or product can occur.
-
Solvent and Reagent Residues: Residual solvents and any bases used to scavenge HCl during the reaction.
Q2: My compound is streaking badly on my silica gel column. What is causing this and how can I fix it?
A2: Streaking, or peak tailing, during silica gel chromatography is a frequent issue when purifying basic compounds like your piperidine derivative. This is due to the strong interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups on the surface of the silica gel.[1]
To mitigate this, you can:
-
Add a Competing Base: Incorporate a small amount (0.1-1%) of a volatile tertiary amine, such as triethylamine or diisopropylethylamine, into your mobile phase. This competing base will interact with the acidic sites on the silica, reducing the interaction with your product and leading to improved peak shape.
-
Use a Modified Stationary Phase: Consider using an amine-functionalized silica gel. These columns have a less acidic surface and are specifically designed for the purification of basic compounds.[1]
-
Alternative Chromatography: If the issue persists, consider alternative techniques such as reversed-phase chromatography or ion-exchange chromatography.
Q3: I'm struggling to crystallize my product. It either "oils out" or remains in solution. What should I do?
A3: Crystallization is a powerful purification technique, but finding the right conditions can be challenging.
-
If your compound is "oiling out": This often means the solution is too supersaturated or cooling too quickly. Try using a more dilute solution, a slower cooling rate, or a solvent system where the compound is slightly more soluble at room temperature.
-
If your compound remains in solution: The solvent may be too good. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or by slowly adding an anti-solvent (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid. For pyridazine derivatives, common crystallization solvents include ethanol, methanol, or mixtures like ethanol/water.[1]
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for quantifying impurities. A reversed-phase C18 column is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can be used for quantitative analysis (qNMR) to determine absolute purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the main component and any impurities.
Troubleshooting Guides
Troubleshooting Poor Recovery from Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No product eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, start increasing the percentage of a more polar solvent like methanol. |
| Your compound is irreversibly adsorbed onto the silica gel. | This can happen with very basic compounds on acidic silica. Try the troubleshooting steps for peak tailing (adding a competing base or using an amine-functionalized column). In some cases, flushing the column with a strong solvent system containing an amine may help recover some material. | |
| Low overall recovery after chromatography | The compound is partially soluble in all fractions. | Your chosen eluent system may not be providing adequate separation. Re-evaluate your solvent system using Thin Layer Chromatography (TLC) to find a system that gives a good separation between your product and impurities, with an Rf value for your product around 0.3-0.4. |
| The compound is degrading on the silica gel. | Some sensitive compounds can degrade on acidic silica. Minimize the time your compound spends on the column by running the chromatography as quickly as possible. Using a less acidic stationary phase can also help. |
Troubleshooting Crystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| Formation of an oil instead of crystals | The solution is too concentrated or cooling too rapidly. | Dilute the solution with more of the hot solvent. Allow the solution to cool more slowly to room temperature before placing it in a cold bath. |
| The presence of impurities is inhibiting crystal lattice formation. | Try to pre-purify the crude material by a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization. | |
| Very fine needles or powder precipitate | Nucleation is too rapid. | Reduce the level of supersaturation by using a slightly more solubilizing solvent system or by cooling the solution more slowly. |
| No crystal formation | The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent/anti-solvent system. Good anti-solvents for polar compounds are often non-polar solvents like hexanes or heptane. |
| The solution is not sufficiently concentrated. | Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Methanol
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates
-
Chromatography column and collection tubes
Procedure:
-
TLC Analysis: Develop a suitable eluent system using TLC. Start with a mixture of hexanes and ethyl acetate. If the compound does not move from the baseline, gradually increase the polarity by adding methanol. To prevent streaking, add 0.5% TEA to the eluent system. Aim for an Rf value of approximately 0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity based on your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A patent for a similar compound suggests recrystallization from a mixture of acetone and hexanes, which could be a good starting point.[2]
Visualizing the Purification Workflow
Caption: A typical purification workflow for this compound.
Purity Assessment: A Comparative Overview
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, number of components. | High sensitivity, excellent resolution, widely applicable. | Requires reference standards for impurity identification. |
| GC-MS | Separation based on volatility followed by mass analysis. | Identification of volatile components, molecular weight information. | Excellent for volatile impurities, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, quantitative purity against a standard. | Provides structural information, can determine absolute purity (qNMR). | Lower sensitivity compared to chromatographic methods. |
| LC-MS | HPLC separation followed by mass analysis. | Molecular weight of components, tentative impurity identification. | Combines separation with mass identification. | Response factors can vary, making quantification challenging without standards. |
References
troubleshooting low conversion in 3,6-dichloropyridazine reactions
Welcome to the dedicated support center for troubleshooting reactions involving 3,6-dichloropyridazine. This resource is designed for researchers, chemists, and process development professionals to diagnose and resolve common challenges, with a primary focus on improving reaction conversion.
Introduction
3,6-Dichloropyridazine is a pivotal building block in modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its two reactive chlorine atoms offer a versatile platform for sequential functionalization, most commonly through nucleophilic aromatic substitution (SNAr) reactions. However, achieving high conversion and selectivity can be challenging due to the molecule's electronic properties and potential for side reactions. This guide provides in-depth, experience-driven insights to help you navigate these complexities.
Part 1: Troubleshooting Guide - Low Reaction Conversion
Low conversion is the most frequently encountered issue in 3,6-dichloropyridazine chemistry. The following Q&A section addresses specific scenarios to help you identify the root cause and implement effective solutions.
Q1: My nucleophilic substitution reaction with an amine/thiol has stalled at <50% conversion. What are the likely causes and how can I fix it?
A1: Stalled reactions are often a result of several factors, ranging from reagent deactivation to insufficient reaction energy. Let's break down the primary culprits and their remedies.
1. In-situ HCl Generation and Base Insufficiency:
-
The "Why": The SNAr reaction of 3,6-dichloropyridazine with a nucleophile (e.g., R-NH₂) liberates one equivalent of hydrochloric acid (HCl). This HCl will protonate your starting amine or any basic species in the reaction, rendering it non-nucleophilic. If your base is not strong enough or is present in insufficient quantity, the reaction will halt once all the free nucleophile is consumed or protonated.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least one equivalent of base for each chlorine atom being substituted. For a monosubstitution, a minimum of 1.0 eq. of base is required. For a disubstitution, a minimum of 2.0 eq. is necessary. It is often beneficial to use a slight excess (e.g., 1.1-1.5 eq. per substitution) to ensure the reaction medium remains basic.
-
Choice of Base: The pKa of your chosen base is critical. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a robust choice for many amine and thiol substitutions. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, but their pKa should be considered in relation to the generated HCl and the nucleophilicity of the amine.
-
Monitor pH: If your reaction setup allows, monitoring the pH can provide direct evidence of acidification.
-
2. Catalyst Deactivation or Insufficient Loading (for Catalyzed Reactions):
-
The "Why": In cases of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the palladium catalyst can be sensitive to impurities or reaction conditions. Catalyst deactivation or simply an insufficient amount of active catalyst can lead to a plateau in conversion.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%).
-
Use High-Quality Reagents: Ensure your 3,6-dichloropyridazine, coupling partner, and solvents are of high purity. Trace impurities, particularly sulfur-containing compounds, can poison palladium catalysts.
-
Degas Thoroughly: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure your reaction mixture is thoroughly degassed via methods like sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.
-
3. Poor Solubility:
-
The "Why": 3,6-Dichloropyridazine and many of its reaction products have limited solubility in common organic solvents, especially at ambient temperatures. If your reagents are not fully dissolved, the reaction becomes mass-transfer limited, leading to low conversion.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvents. Aprotic polar solvents like DMF, DMAc, DMSO, or NMP are often effective for SNAr reactions due to their ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Increase Temperature: Raising the reaction temperature can significantly improve both solubility and reaction rate. A good starting point is often 80-120 °C for SNAr reactions with this substrate.
-
Phase-Transfer Catalysis: For reactions with inorganic bases that are insoluble in organic solvents, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be employed to shuttle the base into the organic phase.
-
Q2: I am attempting a disubstitution, but the reaction stops after the first substitution. How can I drive the reaction to completion?
A2: This is a classic challenge with 3,6-dichloropyridazine. The electronic properties of the ring change significantly after the first substitution, making the second chlorine atom less reactive.
-
The "Why": The first nucleophilic substitution introduces an electron-donating group (e.g., -NHR, -OR, -SR) onto the pyridazine ring. This group increases the electron density of the ring, making it less electrophilic and thus less susceptible to a second nucleophilic attack.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for driving disubstitution.
-
Experimental Protocols:
-
Forceful Conditions: The most direct approach is to use more forcing conditions. Increase the temperature significantly (e.g., to 140-160 °C) and extend the reaction time.
-
Excess Nucleophile and Base: Use a larger excess of the nucleophile (e.g., 2.5-3.0 equivalents) and a corresponding amount of a strong base (e.g., sodium hydride if the nucleophile is an alcohol or thiol) to drive the equilibrium towards the disubstituted product.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for the second substitution by providing efficient and rapid heating.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for nucleophilic substitution on 3,6-dichloropyridazine?
A1: For an asymmetrical nucleophile, the regioselectivity is generally not a major concern as both the C3 and C6 positions are electronically and sterically equivalent. The primary challenge is controlling the extent of substitution (mono- vs. di-).
Q2: Are there any specific safety precautions for working with 3,6-dichloropyridazine?
A2: Yes. 3,6-Dichloropyridazine is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use. Key precautions include:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
It is classified as toxic if swallowed and can cause severe skin burns and eye damage.
Q3: Can I use protic solvents like ethanol or water for my SNAr reaction?
A3: It is generally not recommended. Protic solvents can act as competing nucleophiles, leading to the formation of undesired hydroxy- or alkoxy-substituted byproducts, especially at elevated temperatures. Aprotic polar solvents like DMF, DMSO, or NMP are preferred.
Q4: How can I purify my final product from unreacted 3,6-dichloropyridazine and monosubstituted intermediate?
A4: Column chromatography on silica gel is the most common method for purification. The polarity difference between the non-polar starting material, the moderately polar monosubstituted product, and the often more polar disubstituted product usually allows for good separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for SNAr with Amines
| Parameter | Mono-substitution | Di-substitution |
| Nucleophile (Amine) | 1.0 - 1.2 eq. | 2.2 - 3.0 eq. |
| Base (e.g., K₂CO₃) | 1.2 - 1.5 eq. | 2.5 - 3.5 eq. |
| Solvent | DMF, NMP, Dioxane | DMSO, NMP |
| Temperature | 60 - 100 °C | 120 - 160 °C |
| Typical Reaction Time | 4 - 12 hours | 12 - 48 hours |
Protocol: General Procedure for Monosubstitution with an Aliphatic Amine
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 3,6-dichloropyridazine (1.0 eq.).
-
Reagent Addition: Add the solvent (e.g., DMF, approx. 0.5 M concentration). Add potassium carbonate (1.2 eq.) followed by the aliphatic amine (1.1 eq.).
-
Reaction: Heat the mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: SNAr Mechanism on 3,6-Dichloropyridazine
Caption: The two-step mechanism of nucleophilic aromatic substitution.
Technical Support Center: Scaling Up the Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges and frequently asked questions encountered during the scale-up of this important synthetic transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure a robust, scalable, and reproducible process.
Overview of the Synthesis: A Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of piperidin-4-ol attacks the electron-deficient pyridazine ring, displacing one of the chlorine atoms on 3,6-dichloropyridazine. The π-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it highly susceptible to nucleophilic attack, facilitating this transformation.[1]
The overall workflow involves the controlled reaction of the starting materials, followed by work-up and purification to isolate the desired mono-substituted product.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Starting Materials & Reaction Setup (FAQs and Troubleshooting)
This section addresses common issues related to the initial phase of the synthesis, where careful planning is critical for success upon scale-up.
Question: My reaction is sluggish and gives low yields. Could my starting materials be the issue?
Answer: Absolutely. The quality and handling of starting materials are paramount.
-
3,6-Dichloropyridazine: This starting material can degrade over time, especially if exposed to moisture. It is commonly prepared from maleic hydrazide.[2][3] Ensure you are using a high-purity grade. The presence of mono-chlorinated or hydrolyzed impurities will directly impact the yield and purification. It's advisable to verify purity by NMR or GC-MS before use in a large-scale run.
-
Piperidin-4-ol: This reagent is hygroscopic. Water contamination can interfere with the reaction by competing with the intended nucleophile and reacting with the base. Use freshly opened material or dry it thoroughly under vacuum before use.
-
Solvent & Base: Ensure solvents are anhydrous. For bases like potassium carbonate (K₂CO₃), it is good practice to grind and dry the powder before use to maximize its surface area and reactivity.
Question: How do I control the formation of the di-substituted impurity, 1,1'-(pyridazine-3,6-diyl)bis(piperidin-4-ol)?
Answer: This is the most common selectivity challenge. The formation of the di-substituted product arises from the desired mono-substituted product acting as a nucleophile and reacting with another molecule of 3,6-dichloropyridazine.
Control Strategies:
-
Stoichiometry: Use a slight excess of 3,6-dichloropyridazine (e.g., 1.1 to 1.2 equivalents). This ensures piperidin-4-ol is the limiting reagent, statistically favoring mono-substitution.
-
Slow Addition: On a larger scale, the slow, controlled addition of piperidin-4-ol (or a solution of it) to the reaction mixture containing 3,6-dichloropyridazine is highly effective. This maintains a low instantaneous concentration of the nucleophile, minimizing the chance of over-reaction.[4]
-
Lower Temperature: Running the reaction at the lowest effective temperature can improve selectivity. While this may increase reaction time, it often provides a cleaner product profile by disfavoring the second substitution, which typically requires more energy.
Question: What is the best choice of base and solvent for scale-up?
Answer: The choice depends on factors like cost, safety, and downstream processing.
| Parameter | Option 1: K₂CO₃ in Isopropanol/NMP | Option 2: DIPEA in Acetonitrile | Rationale & Considerations |
| Base Type | Inorganic (Heterogeneous) | Organic (Homogeneous) | K₂CO₃ is inexpensive and easily filtered off, but mass transfer can be an issue on scale. DIPEA ensures a homogeneous reaction but can be harder to remove during work-up.[4] |
| Solvent | Isopropanol, N-Methyl-2-pyrrolidone (NMP) | Acetonitrile (ACN) | Isopropanol is a good, cost-effective choice.[5] NMP can improve solubility but has a high boiling point and regulatory concerns. ACN is useful but has a lower boiling point, limiting the reaction temperature. |
| Work-up | Simple filtration to remove K₂CO₃. | Requires aqueous washes to remove DIPEA·HCl salt. | The inorganic base simplifies initial product isolation. |
| Safety | K₂CO₃ is relatively benign. NMP is a reproductive toxin. | DIPEA and its salts can be corrosive and require careful handling. |
Recommendation for Scale-Up: A system using potassium carbonate in isopropanol is often preferred due to lower cost, easier removal of the base (filtration), and favorable safety profile.[5]
Part 2: Reaction Execution & Monitoring (FAQs and Troubleshooting)
This section focuses on challenges that arise during the reaction itself.
Question: The reaction is not going to completion, even after extended time. What should I do?
Answer: Incomplete conversion is a common scale-up problem often related to mixing or temperature.
Caption: Troubleshooting guide for incomplete reaction conversion.
-
Check Internal Temperature: On a large scale, the internal reaction temperature can be significantly different from the jacket temperature. Always use a probe to monitor the internal temperature.
-
Improve Agitation: If using a heterogeneous base like K₂CO₃, ensure agitation is sufficient to maintain a good suspension. Poor mixing can lead to localized "dead spots" where the reaction stalls.
-
Re-charge Base: If you suspect the base has been consumed by adventitious water, a small additional charge of freshly dried base might restart the reaction.
-
Increase Temperature: If the reaction has stalled at a lower temperature, a controlled increase (e.g., from 80°C to 90°C) can often drive it to completion. Monitor by TLC or LC-MS to ensure side product formation does not increase disproportionately.
Question: How can I effectively monitor the reaction progress on a large scale?
Answer: Regular sampling and analysis are crucial.
-
TLC Analysis: A simple and effective method. Use a mobile phase like 1:1 Ethyl Acetate/Hexanes. You should see the disappearance of piperidin-4-ol (baseline) and the appearance of the product spot (typically Rf ~0.3-0.5). 3,6-dichloropyridazine is also visible.
-
LC-MS Analysis: Provides more definitive information. You can track the consumption of starting materials and the formation of both the desired product and the di-substituted impurity. This is the preferred method for process development as it allows for quantitative assessment.
Part 3: Work-up & Purification (FAQs and Troubleshooting)
Isolation and purification present unique challenges when moving from the bench to a larger scale.
Question: My product seems to be partially soluble in the aqueous layer during work-up, leading to yield loss. How can I prevent this?
Answer: The hydroxyl group on your product imparts some water solubility.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 9) before extraction. This keeps the piperidine nitrogen deprotonated and less water-soluble.
-
Salting Out: Add sodium chloride (brine) to the aqueous layer to decrease the solubility of your organic product, driving more of it into the organic layer during extraction.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh solvent (e.g., Ethyl Acetate or DCM) one or two more times to recover dissolved product.
Question: What is the most scalable purification method: recrystallization or column chromatography?
Answer: For large quantities, recrystallization is almost always preferred over chromatography due to cost, time, and solvent usage.
Purification Decision Tree:
Caption: Decision tree for selecting a purification method.
-
Developing a Recrystallization Protocol:
-
Solvent Screen: Test various solvents to find one in which your product is soluble when hot but poorly soluble when cold. Good starting points are isopropanol, ethyl acetate, or acetonitrile/water mixtures.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, you can add activated carbon and hot-filter. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before filtering and washing with cold solvent.
-
-
When Chromatography is Necessary: If the crude material is an oil or contains significant amounts of impurities with similar solubility (like the di-substituted product), chromatography may be unavoidable. For scale-up, consider using a medium-pressure liquid chromatography (MPLC) system. A typical eluent would be a gradient of ethyl acetate in hexanes. Adding a small amount of triethylamine (1%) to the eluent can prevent the product from tailing on the silica gel.[4]
Experimental Protocol: Scalable Synthesis of this compound
This protocol is optimized for a 100g scale synthesis.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,6-Dichloropyridazine | 148.98 | 111.0 g | 0.745 | 1.1 |
| Piperidin-4-ol | 101.15 | 68.2 g | 0.674 | 1.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 140.0 g | 1.013 | 1.5 |
| Isopropanol (IPA) | - | 1.0 L | - | - |
| Ethyl Acetate | - | 2.0 L | - | - |
| Water | - | 1.5 L | - | - |
Procedure:
-
Reaction Setup: To a 3 L multi-neck reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3,6-dichloropyridazine (111.0 g), potassium carbonate (140.0 g), and isopropanol (1.0 L).
-
Heating: Begin stirring and heat the slurry to 80-85 °C.
-
Reagent Addition: In a separate flask, dissolve piperidin-4-ol (68.2 g) in warm isopropanol (200 mL). Add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature at 80-85 °C.
-
Reaction Monitoring: Hold the reaction at 80-85 °C for 6-12 hours. Monitor the reaction by LC-MS or TLC until the consumption of piperidin-4-ol is complete.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional isopropanol (2 x 100 mL).
-
Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain a crude solid or thick oil.
-
Aqueous Work-up: To the crude residue, add ethyl acetate (1 L) and water (1 L). Stir vigorously for 15 minutes. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine all organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Recrystallization): To the crude solid, add hot ethyl acetate or isopropanol until fully dissolved. Allow the solution to cool slowly to room temperature, then place in an ice bath for 1-2 hours. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford pure this compound. Expected yield: 115-130 g (75-85%).
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring 1-(6-Chloropyridazin-3-yl)piperidin-4-ol Reaction Progress
Welcome to the technical support center for the synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for monitoring the progress of this critical reaction. Accurate real-time or quasi-real-time analysis is paramount for optimizing reaction yield, minimizing impurity formation, and ensuring process safety and scalability. This document provides a structured approach to selecting and troubleshooting the appropriate analytical methods for your specific needs.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analytical strategy for monitoring the formation of this compound.
Q1: What is the most straightforward initial method for monitoring this reaction?
A1: For rapid, qualitative assessment of reaction progress, Thin-Layer Chromatography (TLC) is the recommended starting point.[1][2] It is a cost-effective and fast technique to visualize the consumption of starting materials (e.g., 3,6-dichloropyridazine and 4-hydroxypiperidine) and the formation of the desired product. By running a co-spot of the starting material, the reaction mixture, and a product standard (if available), you can quickly determine if the reaction is proceeding.
Q2: For quantitative analysis and purity assessment, which technique is most suitable?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard method for quantitative analysis of this reaction. The pyridazine ring in the molecule contains a strong chromophore, making it highly suitable for UV detection.[3] An appropriately developed HPLC method can separate the starting materials, product, and any potential side-products, allowing for accurate quantification of conversion and impurity profiling.
Q3: How do I select the right HPLC column and mobile phase for this compound?
A3: The target molecule is moderately polar due to the piperidinol moiety. A standard C18 column is a good starting point. However, because the molecule contains basic nitrogen atoms, peak tailing can be an issue due to interactions with residual silanols on the silica support.[4]
-
Column Choice: Start with a modern, base-deactivated C18 or a C8 column. For highly polar starting materials that elute too early, a polar-embedded or aqueous C18 column may provide better retention.
-
Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile (or methanol). It is crucial to add an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) , to both the aqueous and organic phases. This protonates the basic nitrogens on your analyte and suppresses the ionization of free silanols on the column, leading to sharper, more symmetrical peaks.
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for reaction monitoring?
A4: Absolutely. ¹H NMR spectroscopy is a powerful, non-invasive tool for monitoring reaction kinetics and identifying intermediates.[5][6] By taking aliquots from the reaction mixture at various time points, you can observe the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product. For quantitative analysis, a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) can be added. The integration of product peaks relative to the standard provides a direct measure of its concentration over time.[7][8]
Q5: Is Gas Chromatography-Mass Spectrometry (GC-MS) a viable option?
A5: GC-MS is potentially useful but may present challenges. The target molecule has a hydroxyl group and a relatively high molecular weight (213.66 g/mol ), which can limit its volatility and thermal stability.[9][10] Direct injection might lead to peak broadening or decomposition in the hot injector port. Derivatization of the hydroxyl group (e.g., silylation) to increase volatility may be necessary. While more complex, GC-MS provides invaluable mass data for peak identification.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis in a problem-solution format.
Issue 1: My product peak shows significant tailing in my RP-HPLC chromatogram.
-
Potential Cause: Secondary ionic interactions are occurring between the protonated basic nitrogen atoms in your molecule (on both the pyridazine and piperidine rings) and deprotonated, acidic silanol groups on the surface of the HPLC column packing material.[4] This is a very common issue with amine-containing compounds.
-
Solutions:
-
Check Mobile Phase pH: Ensure you have an acidic modifier (e.g., 0.05-0.1% TFA or 0.1% formic acid) in your mobile phase. This keeps both the analyte and the silanols in a consistent, protonated state, minimizing unwanted ionic interactions.
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or otherwise treated to minimize accessible silanol groups. If you are using an older column, switching to a column specifically designed for analyzing bases can solve the problem.
-
Increase Buffer Strength: If using a buffered mobile phase (e.g., phosphate or acetate), increasing the concentration (e.g., from 10 mM to 25 mM) can help mask the silanol interactions more effectively.
-
Issue 2: My TLC spots are streaking and I cannot get a clean separation.
-
Potential Cause: Similar to HPLC tailing, the basic nitrogens in your compound are interacting strongly with the acidic silica gel on the TLC plate.[12] This causes a portion of the analyte to "drag" up the plate rather than moving as a compact spot.
-
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Use a Different Stationary Phase: If streaking persists, consider using neutral or basic alumina TLC plates instead of silica gel.[12]
-
Issue 3: I see an unexpected peak growing and then disappearing during the reaction in my HPLC analysis.
-
Potential Cause: You are likely observing the formation of a reaction intermediate. This is valuable information for mechanistic understanding.
-
Solutions:
-
Utilize LC-MS: The most effective way to identify this unknown is to analyze the reaction mixture using an LC-MS system. The mass of the intermediate can provide crucial clues to its structure.
-
Isolate and Characterize: If the intermediate is stable enough, you can try to quench the reaction at the point of its maximum concentration and attempt to isolate it for structural characterization by NMR.[7]
-
Hypothesize and Confirm: Based on the reaction mechanism, hypothesize potential intermediate structures and see if the mass data from LC-MS matches.
-
Issue 4: My retention times are drifting from one HPLC run to the next.
-
Potential Cause: Retention time instability is typically caused by issues with the HPLC system or mobile phase, not the analyte itself.[13] Common causes include:
-
Inadequate column equilibration between gradient runs.
-
Fluctuations in mobile phase composition from an improperly working pump or mixer.[14]
-
Changes in column temperature.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-12 column volumes of equilibration time.
-
Prime and Purge Pumps: Purge the pump lines to remove any air bubbles and ensure the solvent composition is accurate.[13] Preparing the mobile phase manually ("pre-mixing") can help diagnose if the issue lies with the online mixing device.[14]
-
Use a Column Oven: A column oven provides a stable temperature environment, eliminating thermal fluctuations as a source of variability.[13]
-
Visualized Workflows and Protocols
Diagrams
Caption: A typical workflow for monitoring chemical reaction progress.
Caption: A decision tree for diagnosing and solving HPLC peak tailing.
Experimental Protocols
Protocol 1: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line ~1 cm from the bottom.
-
Spotting:
-
Dissolve a small amount of your starting material(s) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Take a small aliquot (~5 µL) from the reaction mixture using a capillary tube and dilute it with 50-100 µL of solvent.
-
Spot the starting material reference (SM) and the reaction mixture (RM) on the pencil line, leaving space between them. A co-spot (Co), where you spot RM on top of SM, is highly recommended to confirm identities.
-
-
Eluent System: A good starting eluent is a mixture of a non-polar and a polar solvent. Begin with 30:70 Ethyl Acetate:Hexane . If spots do not move, increase polarity. If they run to the top, decrease polarity.
-
Troubleshooting Note: If spots are streaking, add 0.5% triethylamine to the eluent mixture.[12]
-
-
Development: Place the TLC plate in a chamber saturated with the eluent. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. The consumption of the starting material spot and the appearance of a new product spot indicates reaction progress.
Protocol 2: Starting RP-HPLC Method
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated recommended).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
-
Sample Preparation: Quench a ~10 µL aliquot of the reaction mixture in ~1 mL of the initial mobile phase (90:10 A:B). Vortex to mix and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and run the gradient. Identify peaks corresponding to starting materials and the product.
-
Optimization: Adjust the gradient slope, flow rate, or organic solvent (e.g., switch to methanol) to achieve optimal separation between all components.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pharmtech.com [pharmtech.com]
- 8. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
A Comparative Guide to Structural Elucidation in Pharmaceutical Analysis
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary and powerful tool for elucidating the intricate architecture of novel chemical entities. This guide provides an in-depth analysis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol, a heterocyclic compound representative of scaffolds found in medicinal chemistry.
This document moves beyond a simple procedural outline. It is designed to provide the contextual expertise of a senior application scientist. We will explore not just the "what" but the "why" behind the spectral features, compare 1H NMR with alternative analytical techniques, and offer a logical framework for a multi-faceted approach to structural confirmation.
The Subject Molecule: this compound
Our analysis focuses on the compound with the CAS Number 89937-26-8.[1] Structurally, it comprises two key heterocyclic systems linked together: a substituted pyridazine ring and a piperidinol ring.
-
6-Chloropyridazine Moiety : An aromatic, six-membered ring containing two adjacent nitrogen atoms. The presence of the electronegative chlorine atom and the nitrogen atoms significantly influences the electronic environment of the ring protons.
-
Piperidin-4-ol Moiety : A saturated, six-membered nitrogen-containing ring. Its chair-like conformation and the hydroxyl substituent create distinct chemical environments for its axial and equatorial protons.
Understanding the interplay of these two fragments is crucial for the accurate interpretation of the 1H NMR spectrum.
Predicted 1H NMR Spectrum: A Proton-by-Proton Analysis
The power of 1H NMR lies in its ability to provide information on the chemical environment, number, and connectivity of protons in a molecule. Based on the structure of this compound, we can predict the key features of its spectrum. The analysis presented here assumes the spectrum is recorded in a common deuterated solvent like DMSO-d6 on a 400 MHz spectrometer.
A. The Aromatic Region (Pyridazine Protons)
The pyridazine ring features two protons, H-A and H-B. These protons are on adjacent carbons, leading to spin-spin coupling.
-
Signal Prediction : We expect two doublets in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the two ring nitrogens and the chlorine atom deshields these protons, shifting them to a high chemical shift.[2] The proton adjacent to the chlorine (H-A) is expected to be at a slightly different chemical shift than the proton adjacent to the piperidine linkage (H-B).
-
Coupling : The coupling constant (J-value) between these two vicinal protons (³J_HH) is expected to be in the range of 8-10 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.
B. The Aliphatic Region (Piperidine and Hydroxyl Protons)
The piperidinol ring presents a more complex set of signals due to its non-planar, chair conformation and multiple proton environments.
-
H-4 (Methine Proton) : The single proton on the carbon bearing the hydroxyl group (C-4) will be a multiplet. It is coupled to four neighboring protons (two at C-3 and two at C-5). Its chemical shift is influenced by the adjacent electronegative oxygen atom, placing it around δ 3.5-4.0 ppm.
-
H-2 & H-6 (Protons alpha to Nitrogen) : The four protons on the carbons directly attached to the ring nitrogen (C-2 and C-6) are significantly deshielded. The nitrogen is directly connected to the electron-deficient pyridazine ring, which pulls electron density away, causing a substantial downfield shift for these protons, likely in the δ 3.8-4.5 ppm range. Due to the chair conformation, the axial and equatorial protons will have different chemical shifts and will appear as complex, overlapping multiplets.
-
H-3 & H-5 (Protons beta to Nitrogen) : The four protons on C-3 and C-5 are further from the deshielding influence of the pyridazine ring and will therefore appear more upfield, typically in the δ 1.5-2.5 ppm range. Again, these will present as complex and overlapping multiplets.
-
-OH (Hydroxyl Proton) : The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. It can be definitively identified by performing a D₂O exchange experiment, where the -OH peak disappears from the spectrum.
Summary of Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridazine H-A | ~7.6 | Doublet (d) | ~9.0 | 1H |
| Pyridazine H-B | ~7.2 | Doublet (d) | ~9.0 | 1H |
| Piperidine H-2, H-6 | ~3.8 - 4.5 | Multiplet (m) | - | 4H |
| Piperidine H-4 | ~3.5 - 4.0 | Multiplet (m) | - | 1H |
| Piperidine H-3, H-5 | ~1.5 - 2.5 | Multiplet (m) | - | 4H |
| Hydroxyl -OH | Variable | Broad Singlet (br s) | - | 1H |
Experimental Protocol: Acquiring a High-Quality Spectrum
Trustworthiness in scientific data begins with a robust and well-documented experimental protocol.
Objective : To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation.
Materials :
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d6, 0.75 mL)
-
Tetramethylsilane (TMS) or residual solvent peak for internal reference
-
5 mm NMR tube
-
Pipettes and vial
Procedure :
-
Sample Preparation : Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution : Add approximately 0.75 mL of the chosen deuterated solvent (DMSO-d6 is a good choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -OH).
-
Transfer : Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup : Insert the tube into the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition : Set up a standard 1H NMR experiment. Key parameters include:
-
Spectrometer Frequency : ≥ 400 MHz
-
Number of Scans : 16-64 (depending on sample concentration)
-
Relaxation Delay (d1) : 2-5 seconds (to allow for full magnetization recovery)
-
Acquisition Time : 2-4 seconds
-
-
Processing : After acquisition, apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.
-
Referencing : Calibrate the chemical shift scale. If TMS is not used, reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Analysis : Integrate the peaks to determine the relative number of protons and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
-
(Optional) D₂O Exchange : To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.
Visualizing the Workflow
A clear workflow ensures reproducibility and logical progression from sample to result.
Caption: Workflow for 1H NMR Analysis.
A Comparative Perspective: 1H NMR vs. Other Techniques
While 1H NMR is indispensable, a comprehensive structural elucidation relies on a synergistic combination of analytical methods. No single technique provides a complete picture; instead, they offer complementary pieces of the structural puzzle.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| 1H NMR Spectroscopy | Connectivity of protons (H-H framework), chemical environment, stereochemistry. | Provides a detailed map of the entire proton skeleton. Essential for distinguishing isomers. | Can have overlapping signals, especially in the aliphatic region. Does not directly observe quaternary carbons. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the molecular formula (C₉H₁₂ClN₃O) via high-resolution MS. Fragmentation can help identify the pyridazine and piperidine moieties. | Does not provide information on atom connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the O-H stretch (broad band ~3300 cm⁻¹), C-N bonds, and aromatic C=C/C=N bonds. | Provides limited information on the overall molecular skeleton. Spectrum can be complex. |
| ¹³C NMR Spectroscopy | Number and type of carbon atoms (sp², sp³, quaternary). | Complements 1H NMR by showing all 9 unique carbon environments. Confirms the presence of aromatic and aliphatic carbons. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition time. |
This comparison underscores a critical principle: self-validating data . The molecular weight from MS must match the formula derived from NMR integration. The functional groups seen in IR must correspond to the chemical environments observed in both ¹H and ¹³C NMR.
The Logic of Combined Structural Analysis
The choice of analytical techniques should follow a logical progression, where each subsequent analysis confirms and refines the structural hypothesis.
Caption: Logic of Complementary Analytical Techniques.
As the diagram illustrates, MS and IR provide the initial broad strokes—the molecular formula and the key functional groups. 1H NMR then provides the detailed proton framework. ¹³C NMR complements this by defining the carbon backbone. Finally, 2D NMR techniques like COSY (H-H correlation) and HSQC (H-C correlation) act as the definitive bridge, connecting the proton and carbon data to build an unambiguous, verified structure. This multi-technique approach is the hallmark of rigorous scientific validation in drug development.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(6-chloropyridazin-3-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its fragmentation pathways is crucial for its unambiguous identification, structural elucidation, and metabolic studies. Herein, we present a comparative analysis with its non-halogenated analog, 1-(pyridazin-3-yl)piperidin-4-ol, to elucidate the influence of the chloro-substituent on the fragmentation cascade. This guide is grounded in established principles of mass spectrometry and provides detailed experimental protocols to support further research.
Introduction: The Structural Rationale for Fragmentation Analysis
The fragmentation of a molecule in a mass spectrometer is a highly structure-dependent process, offering a veritable fingerprint for its identification. For a molecule such as this compound, the fragmentation is dictated by the interplay of its three key structural motifs: the piperidin-4-ol ring, the chloropyridazine moiety, and the N-N linkage. The piperidine ring, a saturated heterocycle, is prone to alpha-cleavage and ring-opening reactions. The hydroxyl group on the piperidine ring introduces a facile neutral loss of water. The chloropyridazine ring, an aromatic N-heterocycle, is expected to undergo characteristic ring cleavage. The presence of the chlorine atom is anticipated to significantly influence the fragmentation pattern, both through its isotopic signature and its electron-withdrawing effects.
By comparing the fragmentation of this compound with that of 1-(pyridazin-3-yl)piperidin-4-ol, we can isolate and understand the specific contributions of the chlorine substituent to the overall fragmentation scheme. This comparative approach not only aids in the structural confirmation of the target molecule but also provides a predictive framework for the analysis of other halogenated N-heterocyclic compounds.
Experimental Design: A Roadmap for Fragmentation Analysis
A robust and reproducible experimental workflow is paramount for obtaining high-quality mass spectrometry data. The following workflow outlines a comprehensive approach for the comparative fragmentation analysis of this compound and its non-halogenated analog.
Detailed Experimental Protocol
This protocol is adapted from a validated method for the analysis of N-aryl piperidine derivatives and is suitable for the comparative analysis of this compound and 1-(pyridazin-3-yl)piperidin-4-ol.[1][2]
1. Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of each analytical standard (this compound and 1-(pyridazin-3-yl)piperidin-4-ol) and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Solutions (10 µg/mL): Dilute the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL. This concentration is a starting point and may require further optimization based on instrument sensitivity.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from any impurities. A starting condition of 95% A, holding for 0.5 minutes, followed by a linear gradient to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
MS Method:
-
Full Scan (MS1): Acquire full scan spectra over a mass range of m/z 50-500 to identify the protonated molecules ([M+H]^+).
-
Product Ion Scan (MS/MS): Perform product ion scans of the protonated molecules of both analytes. Optimize the collision energy (CE) to achieve a rich fragmentation pattern. A stepped CE approach (e.g., 10, 20, and 40 eV) can be beneficial.
-
Comparative Fragmentation Analysis
The following table provides a summary of the key chemical properties and the predicted major fragment ions for this compound and its non-halogenated analog.
| Property | This compound | 1-(Pyridazin-3-yl)piperidin-4-ol (Alternative) |
| Chemical Formula | C₉H₁₂ClN₃O | C₉H₁₃N₃O |
| Molecular Weight | 213.66 g/mol | 179.22 g/mol |
| [M+H]⁺ (m/z) | 214.08 (³⁵Cl), 216.08 (³⁷Cl) | 180.12 |
| Predicted Major Fragment Ions (m/z) | 196, 178, 113, 98, 70 | 162, 144, 79, 98, 70 |
| Key Differentiator | Isotopic pattern of chlorine, loss of HCl | Absence of chlorine-related fragments |
Predicted Fragmentation Pathways
The fragmentation of these molecules is initiated by protonation, which is most likely to occur at one of the nitrogen atoms. The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.
Fragmentation of this compound
The fragmentation of this compound is expected to proceed through several key pathways, including the neutral loss of water from the piperidinol ring, cleavage of the piperidine ring, and fragmentation of the chloropyridazine moiety.
-
Loss of Water: A primary and highly characteristic fragmentation for piperidinols is the neutral loss of a water molecule (18 Da) from the protonated molecular ion, leading to a fragment at m/z 196/198.
-
Piperidine Ring Cleavage: Subsequent fragmentation of the m/z 196/198 ion can occur through the loss of ethylene (28 Da) from the piperidine ring, a common fragmentation for such structures, resulting in a fragment at m/z 168/170.
-
N-C Bond Cleavage: Cleavage of the bond between the pyridazine ring and the piperidine nitrogen can lead to the formation of the chloropyridazine cation at m/z 113/115 and the piperidinyl cation at m/z 98.
Fragmentation of 1-(Pyridazin-3-yl)piperidin-4-ol (Alternative)
The fragmentation of the non-halogenated analog provides a clear comparison and highlights the influence of the chlorine atom.
The fragmentation pathways are analogous to the chlorinated compound, but the resulting m/z values are shifted by the mass of chlorine minus a proton. The key fragments are expected at m/z 162 (loss of water), m/z 134 (subsequent loss of ethylene), m/z 79 (pyridazine cation), and m/z 98 (piperidinyl cation).
Conclusion: A Framework for Identification
The comparative analysis of the mass spectrometric fragmentation of this compound and its non-halogenated analog provides a robust framework for the structural elucidation of these and related compounds. The predictable neutral loss of water from the piperidinol moiety, coupled with characteristic cleavages of the piperidine and pyridazine rings, generates a unique fragmentation pattern. The presence of the chlorine atom in the target compound serves as a key diagnostic marker, with its characteristic isotopic signature providing an additional layer of confirmation. The experimental protocols and predicted fragmentation pathways detailed in this guide offer a solid foundation for researchers and scientists in the fields of drug discovery and development to confidently identify and characterize these important N-heterocyclic compounds.
References
A Senior Application Scientist's Guide to the Structural Confirmation of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The synthesis of novel compounds, such as derivatives of 1-(6-chloropyridazin-3-yl)piperidin-4-ol, a scaffold with potential pharmacological interest, necessitates a multi-faceted analytical approach to ensure the correct atomic connectivity and stereochemistry. This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of this class of compounds, grounded in practical insights and established scientific principles.
The Imperative of Structural Integrity
In pharmaceutical development, even minor impurities or structural ambiguities in a synthesized intermediate can have profound consequences, potentially leading to compromised API quality, unforeseen toxicity, and significant regulatory hurdles.[1] Therefore, a systematic and orthogonal approach to structure confirmation is not merely good practice but a critical necessity. This guide will walk you through a logical workflow, from initial purity assessment to the definitive determination of the three-dimensional structure.
A Multi-Modal Analytical Workflow
A robust structural confirmation strategy relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides the highest level of confidence.
Caption: A typical workflow for the structural confirmation of a novel chemical entity.
Part 1: Initial Purity Assessment with High-Performance Liquid Chromatography (HPLC)
Before embarking on detailed structural analysis, it is paramount to establish the purity of the synthesized compound. HPLC is the gold standard for this purpose in the pharmaceutical industry due to its precision and versatility.[2][3]
Causality Behind Experimental Choices:
-
Reverse-Phase HPLC: For a molecule like this compound, which possesses both polar (hydroxyl, pyridazine nitrogens) and non-polar (chlorinated aromatic ring) features, reverse-phase HPLC is the method of choice. A C18 column provides a hydrophobic stationary phase that allows for effective separation based on polarity.
-
Gradient Elution: A gradient elution, typically with a mixture of water and acetonitrile or methanol, is employed to ensure that both the main compound and any potential impurities with a wide range of polarities are effectively separated and eluted from the column.[4]
-
UV Detection: The pyridazine ring contains a chromophore that absorbs UV light, making a UV detector a suitable and sensitive choice for detection.
Table 1: Comparison of HPLC Purity Assessment Methods
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., silica) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Ethyl Acetate) |
| Analyte Elution | Polar compounds elute first | Non-polar compounds elute first |
| Suitability for Topic | High | Low (due to the polarity of the molecule) |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.[2]
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a final concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Gradient Program: A typical gradient might start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Part 2: Unveiling the Molecular Formula and Core Structure
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing valuable structural information through fragmentation analysis.[5] For this compound (Molecular Formula: C₉H₁₂ClN₃O), the expected monoisotopic mass is approximately 213.07 g/mol .
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like our target compound. It typically produces the protonated molecule, [M+H]⁺, which allows for the direct determination of the molecular weight.[5]
-
Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting fragment ions provide clues about the connectivity of the molecule.
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | ~214.07 | Protonated molecular ion |
| [M+H - H₂O]⁺ | ~196.06 | Loss of the hydroxyl group as water |
| [C₄H₂ClN₂]⁺ | ~113.00 | Fragment corresponding to the chloropyridazine moiety |
| [C₅H₁₀NO]⁺ | ~100.08 | Fragment corresponding to the piperidin-4-ol moiety |
Note: The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[2]
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer with an ESI source. The HPLC conditions can be similar to those used for purity analysis.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize for maximal [M+H]⁺ signal)
-
-
MS/MS Analysis: Perform a product ion scan on the [M+H]⁺ ion (m/z ~214.07) to obtain the fragmentation pattern.
Fourier-Transform Infrared Spectroscopy (FTIR): Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Interpretation |
| 3400-3200 (broad) | O-H stretch | Presence of the hydroxyl group on the piperidine ring |
| 3000-2850 | C-H stretch | Aliphatic C-H bonds in the piperidine ring |
| ~1600-1450 | C=C and C=N stretch | Aromatic and heteroaromatic rings (pyridazine) |
| ~1100-1000 | C-O stretch | Alcohol C-O bond |
| ~800-600 | C-Cl stretch | Chloro-substituent on the pyridazine ring |
Part 3: Detailed 2D Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule in solution.[6] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is typically required for unambiguous structure confirmation.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point as it is a polar aprotic solvent that can dissolve a wide range of compounds and has a high boiling point. Chloroform-d (CDCl₃) is another common choice. The chemical shifts of the protons can be solvent-dependent.
-
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular fragments.
-
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
| Pyridazine H-4/H-5 | 7.0-7.5 (d) | 115-130 |
| Piperidine H-2, H-6 (axial) | 2.8-3.2 (m) | ~45 |
| Piperidine H-2, H-6 (equatorial) | 3.8-4.2 (m) | ~45 |
| Piperidine H-3, H-5 (axial) | 1.4-1.8 (m) | ~35 |
| Piperidine H-3, H-5 (equatorial) | 1.8-2.2 (m) | ~35 |
| Piperidine H-4 | 3.5-3.9 (m) | ~65 |
| Piperidine C-4 OH | 4.5-5.0 (d) | - |
| Pyridazine C-3 | - | ~158 |
| Pyridazine C-6 | - | ~150 |
Note: These are predicted values based on the analysis of similar structures. Actual values may vary.
Caption: Workflow for structural elucidation using a suite of NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[7]
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum.
-
HSQC: Acquire a gradient-selected HSQC spectrum, optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for long-range ²JCH and ³JCH couplings (typically 4-8 Hz).
-
-
Data Analysis: Systematically analyze the spectra to assign all proton and carbon signals and piece together the molecular structure.
Part 4: Definitive 3D Structure by Single-Crystal X-ray Crystallography
For molecules that can form suitable single crystals, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and absolute stereochemistry.[8]
Causality Behind Experimental Choices:
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and processed to generate an electron density map.
-
Structure Solution and Refinement: The electron density map is interpreted to determine the positions of the atoms in the crystal lattice. The structural model is then refined to best fit the experimental data.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Systematically screen for crystallization conditions using a variety of solvents and techniques.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on the goniometer head of the diffractometer.
-
Data Collection: Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Use appropriate software to solve the phase problem and build an initial structural model. Refine the model against the diffraction data to obtain the final structure.
Conclusion
The structural confirmation of this compound derivatives is a systematic process that requires the integration of data from multiple analytical techniques. By following the workflow outlined in this guide—from initial purity assessment with HPLC, through molecular formula and functional group identification with MS and FTIR, to detailed 2D and 3D structural elucidation with NMR and X-ray crystallography—researchers can achieve a high degree of confidence in the identity and integrity of their synthesized compounds. This rigorous approach is fundamental to advancing drug discovery and development programs.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jfda-online.com [jfda-online.com]
Navigating the Structure-Activity Landscape of Pyridazinyl-Piperidine Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyridazine and piperidine scaffolds have emerged as privileged structures, frequently incorporated into novel therapeutic agents due to their favorable physicochemical and pharmacological properties.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of compounds: 1-(6-Chloropyridazin-3-yl)piperidin-4-ol and its analogs. While direct and systematic SAR studies on the parent molecule are not extensively documented, a wealth of information can be gleaned from examining more complex derivatives where this core structure is a key building block. This analysis will focus primarily on analogs developed as anti-inflammatory and analgesic agents, with a particular emphasis on their interactions with cyclooxygenase (COX) enzymes.
The Core Scaffold: A Foundation for Diverse Biological Activity
The this compound moiety combines the electron-deficient pyridazine ring with the versatile piperidine scaffold. The pyridazine ring, with its adjacent nitrogen atoms, can engage in crucial hydrogen bonding interactions with biological targets.[1] The piperidine ring, a common motif in pharmaceuticals, offers a flexible yet stable framework that can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.[2] The 6-chloro substituent on the pyridazine ring serves as a key reactive handle, allowing for the introduction of various functionalities to explore the chemical space and optimize biological activity.
Structure-Activity Relationship Insights from Pyrazole-Linked Analogs
A significant body of research has focused on analogs where a pyrazole ring acts as a linker between the 1-(pyridazin-3-yl)piperidine core and an aryl moiety. These compounds have shown considerable promise as anti-inflammatory and analgesic agents, often through the inhibition of COX-2.[3][4]
Key Structural Modifications and Their Impact on Activity:
-
Substitution on the Aryl Ring of the Pyrazole: The nature and position of substituents on the aryl ring attached to the pyrazole have a profound impact on activity. Electron-withdrawing groups, such as trifluoromethyl, and electron-donating groups, such as methoxy, have been shown to influence potency. For instance, in a series of pyrazole-pyridazine hybrids, trimethoxy substitution on the benzylideneamino group attached to the pyrazole ring resulted in the most potent COX-2 inhibitory action, with IC50 values of 1.50 µM and 1.15 µM for related analogs, surpassing the activity of the reference drug celecoxib (IC50 = 2.16 µM).[4]
-
Modification of the 6-Position on the Pyridazine Ring: The 6-chloro group is a critical site for modification. Replacement of the chlorine with various cyclic secondary amines, such as piperidine, pyrrolidine, and morpholine, has been explored.[3] In one study, the piperidine-substituted analog (compound 7c ) demonstrated significant analgesic activity in the acetic acid-induced writhing test.[3] This suggests that introducing a basic amine at this position can be beneficial for activity, potentially by forming additional interactions with the biological target or improving physicochemical properties.
-
Alterations to the Pyrazole Core: The substitution pattern on the pyrazole ring itself is crucial. The presence of an amino group at the 5-position of the pyrazole appears to be a common feature in active compounds.[3]
The following table summarizes the COX-2 inhibitory activity of a selection of pyrazole-pyridazine hybrids, highlighting the impact of different substituents.
| Compound | R (Substitution on Benzylideneamino) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5f | 3,4,5-trimethoxy | 1.50 | 9.56 |
| 6f | 3,4,5-trimethoxy | 1.15 | 8.31 |
| 6e | 4-bromo | 2.51 | 3.58 |
| Celecoxib | - | 2.16 | 2.51 |
| Data adapted from a study on new pyrazole–pyridazine hybrids as selective COX-2 inhibitors.[4] |
SAR of Directly Linked Pyridazinyl-Piperidine Analogs
While less common in the reviewed literature, some studies have investigated compounds with a direct link between the pyridazine and piperidine rings, without the pyrazole linker. These analogs have also demonstrated anti-inflammatory and analgesic properties.
In a series of 6-(p-chlorophenyl)-4-substituted-benzylidene tetrahydropyridazin-3(2H)-one derivatives, the introduction of different substituents on the benzylidene moiety led to compounds with significant analgesic activity in the radiant heat-induced pain test model.[5] This highlights the importance of the substitution pattern on the aryl ring for analgesic effects.
Experimental Methodologies for Biological Evaluation
The biological activity of these pyridazinyl-piperidine analogs is typically assessed using a combination of in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is fundamental to understanding the mechanism of action of anti-inflammatory compounds.
Protocol:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.
-
Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped, typically by adding a solution of hydrochloric acid.
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (vehicle-treated) sample. IC50 values are then determined from the dose-response curves.
A workflow for this assay is depicted below:
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds.
Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin or celecoxib).
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of test compounds.
Protocol:
-
Animal Acclimatization: Swiss albino mice are used and acclimatized to the experimental conditions.
-
Compound Administration: The test compounds, vehicle (control), and a standard analgesic drug (e.g., diclofenac sodium or aspirin) are administered to different groups of mice.
-
Induction of Writhing: After a specific period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation and Counting: The number of writhes is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculation of Analgesic Activity: The percentage of protection (analgesic activity) is calculated by comparing the number of writhes in the treated groups to the control group.
Key SAR Conclusions and Future Directions
The analysis of the structure-activity relationships of this compound analogs reveals several key trends:
-
The 1-(pyridazin-3-yl)piperidine core is a versatile scaffold for the design of potent anti-inflammatory and analgesic agents.
-
The 6-position of the pyridazine ring is a critical point for modification , with the replacement of the chloro group often leading to enhanced activity.
-
The introduction of a pyrazole linker and subsequent substitution on an appended aryl ring provides a rich avenue for SAR exploration , with specific substitution patterns significantly impacting COX-2 inhibition.
-
The analgesic and anti-inflammatory activities of these compounds are often correlated with their ability to inhibit the COX-2 enzyme.
Future research in this area could focus on a more systematic exploration of substituents on the piperidine ring itself, including modifications of the 4-hydroxyl group, to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. Additionally, exploring a wider range of biological targets beyond COX enzymes could unveil new therapeutic applications for this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol and its Amine Analog
A Senior Application Scientist's Perspective on Predicting Structure-Activity Relationships and Guiding Experimental Design
Introduction: A Tale of Two Analogs
The core structure, a 6-chloropyridazine moiety linked to a piperidine ring, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The key distinction between the two molecules lies at the 4-position of the piperidine ring: a hydroxyl (-OH) group in one and a primary amine (-NH2) in the other. This seemingly minor change significantly alters the physicochemical properties of the molecule, including polarity, hydrogen bonding capacity, and basicity, which in turn are expected to influence their pharmacological profiles.
Figure 1: Chemical Structures of the Compared Analogs
Caption: Chemical structures of the two analogs under comparison.
Physicochemical Properties and Their Predicted Impact on Biological Activity
The hydroxyl and primary amine functionalities impart distinct characteristics that are critical for molecular recognition by biological targets.
| Property | This compound (-OH) | 4-amino-1-(6-chloropyridazin-3-yl)piperidine (-NH2) | Predicted Impact on Biological Activity |
| Hydrogen Bonding | The hydroxyl group can act as both a hydrogen bond donor (HBD) and acceptor (HBA). Oxygen's higher electronegativity compared to nitrogen results in a more polarized O-H bond, leading to stronger hydrogen bonds.[1][2][3] | The primary amine has two hydrogen bond donors (N-H) and one lone pair acceptor. N-H bonds are less polarized than O-H bonds, resulting in weaker hydrogen bonds.[1][2][3] | The stronger H-bonding capability of the hydroxyl group may lead to higher affinity for targets where hydrogen bonding is a critical interaction. Conversely, the presence of two donors in the amine could be advantageous for binding to sites with multiple acceptor groups. |
| Basicity (pKa) | The hydroxyl group is weakly acidic. | The primary amine is basic and will be protonated at physiological pH (pKa of piperidine is ~11.2, though this will be influenced by the pyridazine ring).[4] | The positive charge of the protonated amine can form strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a receptor binding pocket, potentially leading to higher affinity and selectivity. |
| Polarity & Lipophilicity | The hydroxyl group increases polarity and reduces lipophilicity.[5] | The amine group also increases polarity, but the impact on lipophilicity can be more complex, especially when protonated. | Differences in lipophilicity will affect the compounds' ability to cross cell membranes and the blood-brain barrier, influencing their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[6] |
| Electronic Effects | The hydroxyl group is an electron-donating group through resonance and electron-withdrawing through induction.[7][8] | The amino group is a stronger electron-donating group through resonance.[7] | These electronic effects can influence the reactivity of the pyridazine ring and its interaction with aromatic systems within a binding site (e.g., π-π stacking). |
Predicted Biological Activity Profiles
Based on the known activities of related pyridazine and piperidine derivatives, several biological targets are of interest for these compounds. The structural differences suggest they may exhibit varying potencies and selectivities.
Potential as Acetylcholinesterase (AChE) Inhibitors
Pyridazine derivatives have been explored as acetylcholinesterase inhibitors. The binding site of AChE contains key amino acid residues with which ligands can interact via hydrogen bonds and electrostatic interactions. The hydroxyl group of the first analog could form strong hydrogen bonds, while the protonated amine of the second could engage in a crucial ionic interaction with an anionic site in the enzyme's active gorge.
Potential as GABA-A Receptor Modulators
Aminopyridazine derivatives have been identified as GABA-A receptor antagonists. The GABA-A receptor is a ligand-gated ion channel with multiple binding sites. The ability of the amine analog to be protonated and mimic GABA's zwitterionic nature at physiological pH might confer significant activity at this receptor. The hydroxyl analog, being neutral, would likely interact differently.
Potential as Serotonin and Dopamine Receptor Ligands
The 4-aminopiperidine scaffold is present in ligands for various G-protein coupled receptors, including serotonin and dopamine receptors. The basicity of the amine is often crucial for the "amine anchor" that interacts with a conserved aspartate residue in the transmembrane domain of these receptors. Therefore, the amine analog is predicted to have a higher affinity for these receptors compared to the hydroxyl analog. Substituted 4-aminopiperidines have shown high affinity and selectivity for the dopamine D4 receptor.[9]
Potential as Anticancer Agents
Both pyridazine and piperidine moieties are found in various anticancer agents. Their mechanism of action can be diverse, including enzyme inhibition (e.g., PARP-1) and induction of apoptosis.[10] The cytotoxic effects of these compounds would likely be cell-line dependent and influenced by their ability to enter the cell and interact with intracellular targets.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity profiles of this compound and its amine analog, a series of in vitro assays are recommended.
Synthesis of the Target Compounds
The synthesis of both compounds can be achieved through a nucleophilic aromatic substitution reaction, starting from 3,6-dichloropyridazine.
Figure 2: General Synthetic Scheme
Caption: Proposed synthetic route to the target compounds.
Step-by-step Synthesis Protocol:
-
To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the respective piperidine derivative (4-hydroxypiperidine or 4-aminopiperidine, 1-1.2 equivalents) and a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired compound.[11]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.[12][13]
Figure 3: Workflow for Acetylcholinesterase Inhibition Assay
Caption: Workflow for the Ellman's assay.
Step-by-step Protocol:
-
Prepare solutions of acetylcholinesterase, DTNB (Ellman's reagent), and acetylthiocholine in a suitable buffer (e.g., phosphate buffer, pH 8.0).[12]
-
In a 96-well plate, add the buffer, AChE solution, and various concentrations of the test compounds. Include a control with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding acetylthiocholine.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.[14]
-
Calculate the rate of reaction for each concentration and determine the percent inhibition. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
GABA-A Receptor Binding Assay (Radioligand Assay)
This assay measures the ability of the test compounds to displace a radiolabeled ligand from the GABA-A receptor.[15][16]
Figure 4: Workflow for GABA-A Receptor Binding Assay
Caption: Workflow for a radioligand binding assay.
Step-by-step Protocol:
-
Prepare a crude membrane fraction from rat or mouse brain tissue.[16]
-
In assay tubes, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]muscimol) and varying concentrations of the test compounds.
-
Define non-specific binding using a high concentration of a known GABA-A agonist (e.g., GABA).
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Serotonin (5-HT2A) and Dopamine (D2) Receptor Binding Assays
Similar radioligand binding assays can be performed to assess the affinity of the compounds for serotonin and dopamine receptors using cell lines expressing the specific receptor subtype and appropriate radioligands (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).[17][18][19][20][21]
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[22][23][24][25][26]
Figure 5: Workflow for MTT Assay
References
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. clyte.tech [clyte.tech]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthetic Strategies for Chloropyridazinyl Piperidines
Introduction: The Significance of the Chloropyridazinyl Piperidine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] When functionalized with a piperidine moiety and a reactive chlorine atom, it forms the chloropyridazinyl piperidine scaffold. This structural motif is prevalent in a wide array of pharmacologically active agents, valued for its ability to form key interactions with biological targets. The chlorine atom serves as a versatile synthetic handle for further molecular elaboration, while the piperidine unit often enhances solubility and modulates pharmacokinetic properties.
Given the importance of this scaffold, the development of efficient, scalable, and robust synthetic routes is of paramount interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic methodologies used to construct chloropyridazinyl piperidines. We will dissect the mechanistic underpinnings of each route, provide representative experimental protocols, and offer a critical evaluation of their respective advantages and limitations to inform rational synthesis design.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Method
The most direct and widely employed strategy for forging the crucial C-N bond between the pyridazine and piperidine rings is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Rationale
The inherent electron-deficient nature of the pyridazine ring, caused by the inductive effect of the two electronegative nitrogen atoms, makes the carbon atoms attached to halogen substituents highly electrophilic. This electronic property makes the ring susceptible to attack by nucleophiles. The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the piperidine nitrogen attacks the carbon bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] In the second, typically rapid step, the aromaticity is restored by the expulsion of the chloride leaving group. The reaction is often regioselective, with substitution occurring preferentially at the most electron-deficient positions of the pyridazine ring.
References
A Researcher's Guide to the Spectroscopic Differentiation of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol Isomers
In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, efficacy, and intellectual property. Isomers, molecules with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unambiguously distinguish between isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of potential isomers of 1-(6-chloropyridazin-3-yl)piperidin-4-ol, a heterocyclic compound with a scaffold of interest in medicinal chemistry.
While specific experimental data for every conceivable isomer of this compound is not publicly available, this guide will leverage established principles of spectroscopic analysis to provide a robust framework for their differentiation. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy can be synergistically employed for unequivocal structural elucidation.
The Isomeric Landscape of this compound
The primary isomers of concern for this compound are regioisomers, which differ in the substitution pattern on the pyridazine ring. The parent molecule features substitution at the 3 and 6 positions. A plausible regioisomer would involve substitution at a different position, for instance, the 5-chloro isomer: 1-(5-chloropyridazin-3-yl)piperidin-4-ol. For the purpose of this guide, we will focus on the spectroscopic differentiation of these two regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity of atoms in a molecule, making it the most powerful tool for distinguishing isomers.[1][2] Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of structural information.
Predicted ¹H and ¹³C NMR Chemical Shifts
The electronic environment of each proton and carbon atom dictates its chemical shift. The position of the chlorine atom on the pyridazine ring significantly influences the electron density distribution, leading to predictable differences in the chemical shifts of the pyridazine protons and carbons for the two regioisomers.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton | This compound | 1-(5-Chloropyridazin-3-yl)piperidin-4-ol | Rationale for Difference |
| Pyridazine H-4 | ~7.2 | ~7.4 | The proton at position 4 in the 5-chloro isomer is deshielded by the adjacent chlorine. |
| Pyridazine H-5 | ~6.8 | - | |
| Pyridazine H-6 | - | ~8.3 | The proton at position 6 in the 5-chloro isomer is significantly deshielded by the adjacent nitrogen and the chlorine at position 5. |
| Piperidine H-4 (CH-OH) | ~4.0 | ~4.0 | Minimal change expected as it is distant from the pyridazine ring. |
| Piperidine axial H-2,6 | ~3.8 | ~3.8 | Minimal change expected. |
| Piperidine equatorial H-2,6 | ~3.1 | ~3.1 | Minimal change expected. |
| Piperidine axial H-3,5 | ~2.0 | ~2.0 | Minimal change expected. |
| Piperidine equatorial H-3,5 | ~1.7 | ~1.7 | Minimal change expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon | This compound | 1-(5-Chloropyridazin-3-yl)piperidin-4-ol | Rationale for Difference |
| Pyridazine C-3 | ~158 | ~157 | |
| Pyridazine C-4 | ~129 | ~125 | |
| Pyridazine C-5 | ~118 | ~150 | Direct attachment of the electronegative chlorine atom in the 5-chloro isomer causes a significant downfield shift. |
| Pyridazine C-6 | ~152 | ~148 | |
| Piperidine C-4 (CH-OH) | ~67 | ~67 | Minimal change expected. |
| Piperidine C-2,6 | ~48 | ~48 | Minimal change expected. |
| Piperidine C-3,5 | ~33 | ~33 | Minimal change expected. |
2D NMR for Unambiguous Assignments
Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D spectra and providing definitive structural proof.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For both isomers, correlations would be observed between the adjacent protons on the piperidine ring. The key difference would be in the pyridazine region. For the 6-chloro isomer, a coupling between H-4 and H-5 would be observed. For the 5-chloro isomer, no such coupling would be present in the aromatic region as the protons are isolated.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons.[2] It would confirm the assignments in Tables 1 and 2 by linking the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection point between the piperidine and pyridazine rings. For example, the piperidine protons at C-2 and C-6 should show a correlation to the pyridazine C-3 in both isomers.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations.
Mass Spectrometry (MS): Probing Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While both regioisomers will have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary differentiating information will come from tandem mass spectrometry (MS/MS), where the isomers may exhibit different fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data
| Parameter | This compound | 1-(5-Chloropyridazin-3-yl)piperidin-4-ol |
| Molecular Ion (M⁺) | m/z 213/215 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl) | m/z 213/215 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl) |
| Key Fragmentation Pathways | Potential loss of the piperidinol moiety, fragmentation of the pyridazine ring. | The position of the chlorine may influence the stability of fragment ions, leading to different relative abundances of certain fragments. |
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). Acquire full scan MS spectra to determine the accurate mass and MS/MS spectra of the molecular ion to observe fragmentation.
-
Data Analysis: Determine the elemental composition from the accurate mass. Analyze the fragmentation patterns to identify characteristic fragment ions for each isomer.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[3] While both isomers contain the same functional groups (O-H, N-H, C-N, C-Cl, aromatic C-H), subtle shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), can be used to differentiate them. The substitution pattern on the aromatic ring can influence the C-H out-of-plane bending vibrations.
Table 4: Predicted Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Differences between Isomers |
| O-H stretch (alcohol) | 3400-3200 (broad) | Minimal |
| C-H stretch (aromatic) | 3100-3000 | Subtle shifts possible |
| C-H stretch (aliphatic) | 3000-2850 | Minimal |
| C=N, C=C stretch (aromatic) | 1600-1450 | Minor shifts due to changes in ring electronics |
| C-Cl stretch | 800-600 | Potentially different due to the position on the ring |
| Aromatic C-H out-of-plane bending | 900-675 | Likely to be the most diagnostic region for differentiation |
Experimental Protocol for IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions of the spectra of the two isomers to identify reproducible differences.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The π-electron system of the pyridazine ring is the primary chromophore. The position of the chlorine atom, an auxochrome, can affect the energy of these transitions, leading to shifts in the maximum absorption wavelength (λmax).[4]
Table 5: Predicted UV-Vis Absorption Data
| Parameter | This compound | 1-(5-Chloropyridazin-3-yl)piperidin-4-ol |
| λmax (in nm) | Expected π-π* and n-π* transitions characteristic of the pyridazine ring. | A slight shift in λmax (either bathochromic or hypsochromic) is expected due to the different position of the chloro-substituent, which alters the electronic distribution in the chromophore. |
Experimental Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol).
-
Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Determine the λmax for each isomer and compare.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unequivocal differentiation of isomers of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. While NMR, particularly 2D NMR, provides the most definitive and detailed structural information for distinguishing regioisomers, MS, IR, and UV-Vis spectroscopy offer valuable complementary data for confirmation. For any researcher or drug development professional working with this or structurally related compounds, a comprehensive spectroscopic analysis is not just a recommendation, but a necessity for ensuring the quality, safety, and integrity of their work.
References
A Comparative Guide to Purity Assessment of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol by High-Performance Liquid Chromatography
Abstract
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth technical framework for assessing the purity of the synthesized heterocyclic building block, 1-(6-Chloropyridazin-3-yl)piperidin-4-ol. We will dissect the development of a robust primary analytical method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), explaining the scientific rationale behind each parameter. Furthermore, we will present a comparative analysis with an orthogonal technique, Hydrophilic Interaction Liquid Chromatography (HILIC), to construct a comprehensive and self-validating approach to purity confirmation. This document is intended for researchers, analytical chemists, and drug development professionals who require a rigorous and reliable methodology for characterizing similar heterocyclic compounds.
The Analyte: this compound
This compound is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry. Its structure combines a chloropyridazine moiety, a common pharmacophore in drug candidates, with a piperidin-4-ol fragment, which can influence solubility and provide a vector for further functionalization.[1][2] Given its role in multi-step syntheses, ensuring its purity is paramount to avoid the propagation of impurities into the final API, which could have unforeseen toxicological or pharmacological consequences.[3]
The key to developing a successful analytical method lies in understanding the molecule's inherent physicochemical properties.
-
Polarity: The molecule possesses both non-polar (chloropyridazine ring) and polar (piperidin-4-ol) regions, making it amenable to reversed-phase chromatography. The hydroxyl group significantly increases its polarity.
-
Basicity: The structure contains two types of nitrogen atoms that can act as bases: the pyridazine ring nitrogens and the piperidine ring nitrogen. The pyridazine nitrogens are weakly basic (pKa of pyridazine is ~2.3).[2] In contrast, the aliphatic secondary amine within the piperidine ring is significantly more basic (pKa of piperidine is ~11.1).[] This strong basicity is a critical factor in HPLC method development, as it can lead to undesirable interactions with the stationary phase.
-
UV Absorbance: The π-electron system of the chloropyridazine ring acts as a chromophore, allowing for straightforward detection using a UV-Vis spectrophotometer.
Primary Method: Reversed-Phase HPLC for Robust Purity Determination
Reversed-Phase HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[3][5] It separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6] For this compound, a well-developed RP-HPLC method provides high resolution and is suitable for quantifying non-volatile impurities.[7]
A Rationale-Driven Approach to Method Development
A robust analytical method is not a product of chance, but of deliberate, scientifically-grounded choices.[8]
-
Column Selection: Mitigating Peak Tailing: The primary challenge with this analyte is its basic piperidine nitrogen. This group is prone to strong ionic interactions with residual acidic silanol groups present on the surface of traditional silica-based HPLC columns. This secondary interaction is a common cause of poor chromatographic performance, manifesting as severe peak tailing. To circumvent this, the selection of a modern, high-purity silica (Type B) column that is thoroughly end-capped is critical.[9] End-capping chemically deactivates most of the residual silanols, leading to symmetrical, efficient peaks. A C18 stationary phase is the standard starting point, offering excellent hydrophobic retention for a wide range of molecules.[5]
-
Mobile Phase Strategy: The Criticality of pH Control: To further ensure a symmetrical peak shape, the ionization state of the analyte must be controlled. By operating at a low mobile phase pH (e.g., pH 2.5 - 4.0), the basic piperidine nitrogen will be consistently protonated. This positively charged state is repelled by any residual protonated silanols, minimizing secondary interactions.[9] An acidic mobile phase also ensures that the analyte is in a single ionic form, preventing peak splitting or broadening. Buffers such as ammonium formate or phosphate are commonly used to maintain a stable pH.[10] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.
-
Detection Wavelength: While a general wavelength like 254 nm can be used, determining the analyte's maximum absorbance (λmax) via a UV-Vis scan is recommended for optimal sensitivity.[7][11] This ensures the best possible signal-to-noise ratio for detecting low-level impurities.
Detailed Experimental Protocol: RP-HPLC
This protocol is a validated starting point and may require minor optimization for specific HPLC systems.
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm (or determined λmax).
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) prior to injection to remove any particulates.
-
-
Data Analysis and Purity Calculation:
-
The purity is calculated using the area percentage method. This method assumes that all components, including the main peak and impurities, have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Potential process-related impurities to monitor include the starting materials: 3,6-dichloropyridazine and piperidin-4-ol.[12][13]
-
Comparative Analysis: The Value of an Orthogonal Method
While a well-optimized RP-HPLC method is reliable, regulatory bodies often favor the use of a second, orthogonal method to confirm purity. Orthogonal methods employ a different separation mechanism, providing a higher degree of confidence that no impurities are co-eluting with the main peak. For our polar, basic analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice.
Principle of HILIC
HILIC is a chromatographic technique ideal for separating polar and hydrophilic compounds that show little to no retention in RP-HPLC.[14] It utilizes a polar stationary phase (e.g., unmodified silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[14] The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.
Caption: Workflow for selecting primary and orthogonal HPLC methods.
Performance Comparison: RP-HPLC vs. HILIC
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity.[5] | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[14] |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) |
| Mobile Phase | High aqueous content, gradient to high organic. | High organic content (>80% ACN), small aqueous portion. |
| Elution Order | Least polar compounds elute last. | Most polar compounds elute last. |
| Pros for this Analyte | - High resolution and efficiency.- Well-established and robust.- Good retention due to the chloropyridazine moiety. | - Orthogonal selectivity to RP-HPLC.- Excellent retention for polar impurities (e.g., piperidin-4-ol).- Enhanced MS sensitivity due to high organic mobile phase. |
| Cons for this Analyte | - Potential for peak tailing due to basic nitrogen (mitigated by method design).- May have poor retention of very polar impurities. | - Can be less robust; longer equilibration times.- Sample solubility in high organic diluent can be a challenge. |
Illustrative HILIC Protocol
-
Instrumentation:
-
Same as RP-HPLC.
-
-
Chromatographic Conditions:
-
Column: HILIC Silica Column (e.g., 4.6 mm x 100 mm, 3.0 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0.
-
Gradient Elution: A shallow gradient starting from high %A to increase water content.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
The sample must be dissolved in a diluent with high organic content, similar to the initial mobile phase (e.g., 90% Acetonitrile), to ensure good peak shape.
-
Conclusion: A Validated Strategy for Purity Confirmation
The purity assessment of this compound requires a methodical, science-driven approach. A well-optimized Reversed-Phase HPLC method, designed specifically to address the challenges posed by its basic piperidine moiety, serves as a robust and reliable primary tool for quantitative analysis.[7][8] By carefully selecting a modern, end-capped C18 column and controlling the mobile phase pH to maintain a consistent, protonated state of the analyte, excellent peak shape and resolution can be achieved.
However, to build a truly comprehensive and trustworthy purity profile, this primary method should be complemented by an orthogonal technique like HILIC. The alternative separation mechanism of HILIC provides a powerful cross-validation, ensuring that no impurities are hidden by co-elution.[14] This dual-methodology approach represents best practice in the pharmaceutical industry, providing the highest degree of confidence in the quality of the synthesized material and safeguarding the integrity of the drug development process.
References
- 1. 89937-26-8|this compound|BLD Pharm [bldpharm.com]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. jordilabs.com [jordilabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. onyxipca.com [onyxipca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 1-(6-Chloropyridazin-3-yl)piperidin-4-ol and Its Derivatives
This guide provides a comprehensive technical comparison of the X-ray crystallography of 1-(6-chloropyridazin-3-yl)piperidin-4-ol derivatives. In the absence of a publicly available crystal structure for the parent compound, this guide leverages crystallographic data from structurally related analogues to elucidate its probable solid-state conformation and packing motifs. We will delve into the experimental intricacies of structure determination, from crystal growth to data refinement, and explore alternative analytical techniques for a holistic characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the structural elucidation of novel heterocyclic compounds.
Introduction: The Structural Significance of Pyridazinyl-Piperidinols
The confluence of the pyridazine and piperidin-4-ol scaffolds in a single molecular entity presents a compelling area of study in medicinal chemistry. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a known pharmacophore present in various bioactive molecules.[1] The piperidin-4-ol moiety, a saturated heterocycle, is a versatile building block that can influence solubility, lipophilicity, and hydrogen-bonding interactions, all critical parameters in drug design.
The precise three-dimensional arrangement of these molecules, dictated by their crystal packing and conformational preferences, is paramount for understanding their structure-activity relationships (SAR). X-ray crystallography stands as the definitive technique for unraveling these solid-state structures, providing invaluable insights for rational drug design and development.
Comparative Crystallographic Analysis
Due to the absence of a published crystal structure for this compound, we will undertake a comparative analysis of closely related structures deposited in the Cambridge Structural Database (CSD) and found in the literature. This approach allows us to infer the likely structural features of our target compound.
The Piperidin-4-ol Conformation: A Stable Chair
The piperidin-4-ol ring typically adopts a stable chair conformation. This is exemplified by the crystal structure of 4-(4-chlorophenyl)piperidin-4-ol. In this structure, the piperidine ring is in a chair conformation with the hydroxyl group and the N-H hydrogen in axial positions, while the bulkier 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance. This preference for an equatorial substitution on the nitrogen is a common feature in many piperidine derivatives.
The Influence of the 6-Chloropyridazine Moiety
The introduction of the 6-chloropyridazine substituent at the N1 position of the piperidin-4-ol ring is expected to have a significant impact on the overall molecular geometry and crystal packing. The pyridazine ring is planar, and its orientation relative to the piperidine ring will be a key conformational feature.
To understand this, we can examine the crystal structure of 6-amino-3-chloropyridazine. This structure confirms the planarity of the pyridazine ring. When attached to the piperidine nitrogen, the steric bulk and electronic properties of the 6-chloropyridazine ring will influence the torsional angles and intermolecular interactions.
Comparative Data of Structurally Related Compounds
To provide a quantitative comparison, the following table summarizes key crystallographic parameters of relevant structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Features & Reference |
| Piperidin-4-ol | C₅H₁₁NO | Tetragonal | P-42₁c | 12.0295 | 12.0295 | 8.0824 | 90 | Chair conformation.[2] |
| 4-(4-Chlorophenyl)piperidin-4-ol | C₁₁H₁₄ClNO | Monoclinic | P2₁/c | 11.002(2) | 11.109(2) | 18.261(4) | 106.13(3) | Piperidine in chair conformation with axial OH and equatorial aryl group. |
| 6-Amino-3-chloropyridazine | C₄H₄ClN₃ | Monoclinic | P2₁/n | 3.845(1) | 13.581(4) | 10.583(3) | 94.13(1) | Planar pyridazine ring.[3] |
This table will be populated with more data as relevant crystal structures are identified in ongoing literature surveys.
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This section details the key steps, emphasizing the rationale behind the procedural choices.
Synthesis and Purification
The synthesis of this compound derivatives typically involves the nucleophilic substitution of a halogenated pyridazine with piperidin-4-ol.
Generalized Synthesis Protocol:
-
Reaction Setup: To a solution of piperidin-4-ol in a suitable solvent (e.g., N,N-dimethylformamide or isopropanol), a base such as potassium carbonate is added.
-
Addition of Pyridazine: 3,6-dichloropyridazine is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to obtain the pure compound.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is allowed to evaporate slowly. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, leading to crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two liquids.
Causality in Solvent Selection: The ideal solvent should have moderate solubility for the compound and a suitable volatility for the chosen crystallization method. The polarity of the solvent also plays a critical role in influencing the intermolecular interactions that govern crystal packing.
X-ray Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final, accurate atomic coordinates and molecular geometry.
Alternative Analytical Techniques for Structural Characterization
While X-ray crystallography provides the definitive solid-state structure, a combination of other analytical techniques is essential for a comprehensive characterization of this compound derivatives.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure in solution. Chemical shifts and coupling constants can be used to confirm the connectivity of atoms and to deduce the conformation of the piperidine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for O-H (hydroxyl), C-N (amine), and C=N (pyridazine) bonds would be expected.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can also offer clues about the molecular structure.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study other thermal transitions, such as polymorphism.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for the synthesis, crystallization, and structural analysis of small molecules.
Caption: Relationship between the target compound and various analytical techniques for its characterization.
Conclusion
The structural elucidation of this compound derivatives is a critical step in understanding their potential as therapeutic agents. While a definitive crystal structure of the parent compound is not yet available, a comparative analysis of structurally related molecules provides valuable insights into its likely conformation and packing. This guide has outlined the key experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, emphasizing the rationale behind these methods. Furthermore, the importance of complementary spectroscopic and thermal analysis techniques for a comprehensive characterization has been highlighted. The methodologies and comparative data presented herein serve as a robust framework for researchers engaged in the structural investigation of this important class of heterocyclic compounds.
References
comparing the efficacy of catalysts for 1-(6-Chloropyridazin-3-yl)piperidin-4-ol synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
This guide offers a comprehensive analysis of catalytic systems for the synthesis of this compound, a key intermediate in pharmaceutical development. By examining the underlying mechanisms and comparing experimental data from analogous reactions, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary for informed catalyst selection and process optimization.
Introduction: The Synthetic Challenge
The target molecule, this compound, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a chlorine atom from 3,6-dichloropyridazine by the secondary amine of piperidin-4-ol. The electron-deficient nature of the pyridazine ring facilitates this reaction, but achieving high yields and selectivity under efficient, scalable conditions presents a significant challenge. The choice of catalyst is the most critical factor in overcoming this hurdle. While various catalytic methods exist for forming pyridazine derivatives, base-promoted catalysis is the most direct and widely applicable approach for this specific SNAr transformation.[1]
The Reaction Mechanism: A Foundation for Catalyst Selection
The synthesis proceeds through a classical SNAr pathway, which is fundamentally a two-step addition-elimination mechanism.[2][3] Understanding this process is crucial for appreciating the role of the catalyst.
Caption: The base-catalyzed SNAr mechanism for the synthesis of this compound.
The primary role of the catalyst, typically a base, is to deprotonate the piperidin-4-ol, enhancing its nucleophilicity. The resulting anion then attacks the electron-poor C3 position of the pyridazine ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent, rapid elimination of a chloride ion restores aromaticity and yields the final product. The efficacy of the catalyst is therefore directly tied to its ability to facilitate the initial, often rate-limiting, nucleophilic attack.
Comparative Efficacy of Base Catalysts
The selection of the base and solvent system is paramount to the reaction's success. A comparison of common bases, with data extrapolated from similar SNAr reactions on chloroarenes and chloropyridazines, reveals significant performance differences.[4][5]
Table 1: Comparison of Catalytic Systems for SNAr Reactions on Dichloropyridazines
| Catalyst (Base) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Considerations |
| KOH | DMSO | 100 - 135 | 24 | 70 - 85 | Highly effective system; DMSO enhances reactivity but can be difficult to remove.[4][6] |
| K₂CO₃ / Cs₂CO₃ | DMF, NMP, DMSO | 80 - 120 | 8 - 18 | 70 - 90 | Milder, safer alternatives to hydroxides; effective but may require higher temperatures or longer times.[4][7] |
| Et₃N (Triethylamine) | Ethanol, Dioxane | 80 - 100 (Reflux) | 12 - 24 | 60 - 75 | Common organic base; often less effective, requiring higher temperatures and resulting in lower yields.[5] |
| Excess Amine | Ethanol, NMP | 80 - 100 | 4 - 12 | 70 - 85 | The nucleophile itself acts as the base; requires using ≥2 equivalents of piperidin-4-ol.[5] |
In-depth Analysis:
-
Strong Inorganic Bases (KOH): Potassium hydroxide in a polar aprotic solvent like DMSO is a potent combination for SNAr reactions.[4][6] The high basicity ensures efficient deprotonation of the nucleophile, while DMSO effectively solvates the potassium cation, leaving a highly reactive "naked" anion. This system often provides high yields, though it may require elevated temperatures.
-
Carbonate Bases (K₂CO₃, Cs₂CO₃): These bases represent a favorable balance of reactivity and safety. They are less caustic than hydroxides and are highly effective, particularly in solvents like DMF or NMP. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility and the greater "nakedness" of the resulting anion, but it is also more expensive. These are often the catalysts of choice for industrial applications.[4][7]
-
Organic Bases (Et₃N): While convenient, triethylamine is a weaker base and generally less effective for activating piperidin-4-ol in this SNAr context. Its use often necessitates higher temperatures and longer reaction times, which can lead to the formation of impurities.[5]
-
Solvent Effects: The choice of solvent is as critical as the base. Polar aprotic solvents (DMSO, DMF, NMP) are superior as they stabilize the charged Meisenheimer intermediate without protonating the nucleophile, thereby accelerating the reaction. Protic solvents like ethanol can be used but are generally less efficient.[4][5]
Recommended Experimental Protocol
Based on a synthesis of efficacy, safety, and cost, a procedure using potassium carbonate in N-Methyl-2-pyrrolidone (NMP) is recommended. This system avoids the handling issues of stronger bases and the purification challenges of DMSO while providing excellent yields.
Caption: A validated experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reagent Loading: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 3,6-dichloropyridazine (1.0 eq), piperidin-4-ol (1.05 eq), and finely powdered potassium carbonate (1.5 eq).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP, approx. 5-10 mL per gram of dichloropyridazine).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Thermal Ramp & Reaction: Heat the stirred mixture to 100-110 °C. Maintain this temperature for 8-12 hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water (approx. 10 times the volume of NMP used) with vigorous stirring. The product should precipitate as a solid.
-
Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove NMP and inorganic salts, followed by a wash with a cold non-polar solvent like hexane or diethyl ether to aid in drying.
-
Drying & Characterization: Dry the isolated solid under vacuum at 40-50 °C to a constant weight. The final product's identity and purity should be confirmed by NMR, MS, and melting point analysis.
Conclusion
For the synthesis of this compound, the efficacy of the catalytic system is dictated by the interplay between the base and the solvent. While strong bases like KOH in DMSO offer high reactivity, a combination of potassium carbonate in NMP or DMF provides a more practical, safe, and scalable solution with excellent yields. This guide provides the foundational knowledge and a reliable protocol to empower researchers to successfully and efficiently synthesize this valuable pharmaceutical intermediate.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 1-(6-Chloropyridazin-3-yl)piperidin-4-ol Quantification
Introduction:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The pyridazine ring, a heterocyclic scaffold, is noted for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, making it a valuable component in drug design.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods for its quantification are not merely a regulatory formality but a cornerstone of pharmaceutical quality control.
This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of this compound. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, compare performance through experimental data, and provide detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical method for their specific needs, from routine quality control to trace-level impurity analysis.
Pillar 1: The Regulatory Bedrock - Understanding Method Validation
Before comparing techniques, it is crucial to understand the framework that governs them. The International Council for Harmonisation (ICH) provides the definitive guidance for analytical procedure validation in its Q2(R2) guideline, which is complemented by ICH Q14 for analytical procedure development.[2][3][4] The objective of validation is to provide documented evidence that a method is "fit for its intended purpose."[3][4] This is achieved by assessing a set of key performance characteristics.
Core Validation Parameters (ICH Q2(R2)):
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Accuracy: The closeness of test results obtained by the method to the true value. Often expressed as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[4]
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The validation process ensures that a selected analytical procedure will yield reproducible and reliable results, which is essential for maintaining product quality throughout its shelf-life.[5]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
As a Senior Application Scientist, it is understood that meticulous handling and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(6-Chloropyridazin-3-yl)piperidin-4-ol, a heterocyclic compound commonly utilized in drug discovery and development. The procedures outlined herein are synthesized from established safety protocols for structurally related chlorinated pyridazine and piperidine derivatives, ensuring a cautious and compliant approach in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
The core principle of this guide is risk mitigation. Chlorinated heterocyclic compounds often present a range of hazards, including potential toxicity, skin and eye irritation, and environmental harm if not managed correctly.[1][2] Therefore, every step is designed to protect laboratory personnel, the surrounding community, and the environment.
Hazard Profile and Risk Assessment
Structurally, the molecule comprises a chlorinated pyridazine ring and a piperidinol moiety. Analysis of similar compounds suggests that this compound should be handled as a hazardous substance with the potential for multiple risk factors.[1][3]
Table 1: Anticipated Hazard Profile based on Structurally Related Compounds
| Hazard Classification | Potential Effect | Rationale & Source Compounds |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][4] | Based on data for 3-Amino-6-chloropyridazine and Piperidine derivatives.[4] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[5][6] | Piperidine and its derivatives are known to be corrosive.[6] Chlorinated pyridazines can cause irritation.[5] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[7] | A common hazard for both piperidine and pyridazine derivatives.[7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[7] | Inhalation of dust or aerosols should be avoided.[7] |
| Aquatic Hazard | Harmful or toxic to aquatic life.[8] | Chlorinated organic compounds can persist and cause environmental harm. |
This synthesized data underscores the necessity of a rigorous disposal plan that classifies all waste containing this compound as hazardous.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal-related task, from collecting waste in the lab to preparing a container for pickup, appropriate PPE is mandatory. The selection of PPE is directly informed by the anticipated hazards identified in the risk assessment.
-
Eye and Face Protection : Wear tight-sealing safety goggles or a face shield to protect against splashes or fine dust.[2][4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or butyl rubber. Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if they become contaminated.[9]
-
Body Protection : A fully buttoned lab coat is required to prevent skin contact. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[8]
-
Respiratory Protection : All handling and disposal operations should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][9] If a fume hood is not available or if aerosol generation is significant, a NIOSH-approved respirator may be required.[6]
Operational Plan for Disposal: A Step-by-Step Protocol
The disposal of this compound must adhere strictly to federal, state, and local hazardous waste regulations.[1] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[1][10] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer. [3]
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Identify Waste Streams : All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Pure, unused, or expired chemical.
-
Solutions containing the chemical.
-
Grossly contaminated labware (e.g., pipette tips, weighing paper, chromatography columns).
-
Contaminated PPE (gloves, bench paper).
-
Rinsate from cleaning contaminated glassware (see Step 4).
-
-
Use a Designated Waste Container :
-
Select a sturdy, leak-proof container that is chemically compatible with chlorinated heterocyclic compounds. A high-density polyethylene (HDPE) or glass container is typically suitable.[9][11]
-
The container must have a secure, screw-on cap to prevent leaks and fumes from escaping.[12] Keep the container closed at all times except when adding waste.[11][12]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[6][9] It is best practice to collect halogenated organic waste separately from non-halogenated solvent waste, as disposal costs can differ significantly.[12]
-
Accurate and complete labeling is a legal requirement and essential for safety.
-
As soon as the first drop of waste is added, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9][11]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound". List all components and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Irritant").
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
Store away from heat, direct sunlight, and sources of ignition.[9]
-
Ensure the storage area is clearly marked and segregated from incompatible chemicals.[9]
Even "empty" containers that held this compound must be managed as hazardous waste.
-
Thoroughly empty all contents from the original container.[11]
-
The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[11][13]
-
For highly toxic compounds, the first three rinses must be collected as hazardous waste. Given the potential hazards of this compound, adopting the three-rinse protocol is a recommended best practice.[11]
-
After triple-rinsing, the container can be managed according to your institution's policy, which may include defacing the label and disposal as non-hazardous solid waste.
-
Once the waste container is full (do not overfill; leave at least 10% headspace) or you are no longer generating this waste stream, arrange for a pickup from your institution's EHS department or a licensed hazardous waste contractor.[9][12]
-
Complete all necessary paperwork, such as a chemical collection request form, to ensure a clear chain of custody.[9]
The entire disposal workflow, from generation to pickup, is a system designed to ensure safety and compliance at every stage.
Caption: Decision workflow for handling and disposal of chemical waste.
Spill and Decontamination Procedures
Accidents can happen, and a clear, pre-planned response is essential to mitigate harm.
Should a spill occur, prioritize personnel safety.
-
Evacuate and Alert : Immediately alert others in the area and evacuate if the spill is large, produces significant vapors, or you feel unwell.
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood to its full capacity.[3]
-
Control and Contain : If it is safe to do so, prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][3] Do not use combustible materials like paper towels to absorb large quantities of the spill.
-
Collect Waste : Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container. Avoid generating dust.[1]
-
Decontaminate : Clean the spill area thoroughly. Wipe the surface with a suitable solvent (such as isopropanol or ethanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.[3]
-
Report : Report the incident to your supervisor and EHS department, as required by institutional policy.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[5][6]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
By adhering to these rigorous, evidence-based procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
